molecular formula C11H13N3 B1278130 5-Amino-2-(pyrrolidin-1-yl)benzonitrile CAS No. 219921-68-3

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1278130
CAS No.: 219921-68-3
M. Wt: 187.24 g/mol
InChI Key: FVSSHGNFKHGMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS 219921-68-3) is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound features both an aromatic nitrile group and a pyrrolidine substituent, making it a valuable intermediate in medicinal chemistry and drug discovery. The nitrile functional group is a key moiety found in numerous pharmaceuticals and clinical candidates . Nitriles are highly versatile in drug design due to their biocompatibility, metabolic stability, and minimal steric demand. They often act as hydrogen bond acceptors, mimicking carbonyl groups or other oxygen-containing functionalities to optimize interactions with enzyme active sites . Specifically, the nitrile group can engage in polar interactions and hydrogen bonding with key amino acid residues such as serine, glutamine, and arginine, which is a common mechanism in kinase inhibitors, aromatase inhibitors, and other targeted therapies . As a chemical building block, this compound is suitable for the synthesis of more complex molecules for research applications. It is offered with purities of 95% and higher . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSHGNFKHGMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444318
Record name 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219921-68-3
Record name 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a substituted aminobenzonitrile compound featuring a pyrrolidine ring. This molecule serves as a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidiabetic drug Repaglinide.[1] Its structural motifs, the benzonitrile core and the pyrrolidine ring, are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis protocols, biological context, and safety information.

Core Properties

The fundamental properties of this compound are summarized in the table below. While experimental data for some physical properties such as melting and boiling points are not consistently reported across public sources, the available information provides a foundational understanding of the compound.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 219921-68-3[1][4][5][6][7]
Molecular Formula C₁₁H₁₃N₃[1][4][5]
Molecular Weight 187.24 g/mol [1][4][5]
Appearance Not explicitly stated; related aminobenzonitriles are often crystalline powders.[8]
Melting Point Data not available in searched sources.
Boiling Point Data not available in searched sources.
Solubility Solubility in water is expected to be low. It is likely soluble in organic solvents like ethanol, acetone, and dichloromethane.[8][9][10]
Purity Commercially available with ≥95%, 97%, or ≥98% purity.[4][6][7]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]
Synonyms 5-amino-2-pyrrolidin-1-ylbenzonitrile, 5-amino-2-pyrrolidino-benzonitrile[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its nitro precursor, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined based on standard organic chemistry transformations.

Experimental Protocol: Reduction of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile

Objective: To synthesize this compound via the reduction of a nitro group.

Materials:

  • 5-nitro-2-(pyrrolidin-1-yl)benzonitrile

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Concentrated Hydrochloric acid for SnCl₂ reduction)

  • Base (e.g., Sodium bicarbonate or Sodium hydroxide solution)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and equipment for reflux, filtration, and extraction.

Methodology (Illustrative example using SnCl₂):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile in ethanol.

  • Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate to the solution. Slowly add concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The workflow for this synthesis is depicted in the diagram below.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A 5-nitro-2-(pyrrolidin-1-yl)benzonitrile D Dissolution & Mixing A->D B Reducing Agent (e.g., SnCl₂) B->D C Solvent (e.g., Ethanol) C->D E Reduction at Reflux D->E Heat F Neutralization (Base) E->F G Extraction (Organic Solvent) F->G H Drying & Filtration G->H I Purification (Recrystallization/ Column Chromatography) H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Biological Context

While there is limited direct research on the biological activity of this compound itself, its significance is primarily derived from its role as a precursor to Repaglinide. Repaglinide is a short-acting insulin secretagogue of the meglitinide class used in the management of type 2 diabetes.[12][13]

Role in Repaglinide Synthesis

In the synthesis of Repaglinide, this compound is a crucial building block. Various patented synthetic routes for Repaglinide utilize this intermediate.[14][15][16] A generalized scheme involves the condensation of this aminobenzonitrile derivative with another key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, followed by further chemical transformations to yield the final drug substance.

Inferred Biological Relevance via Repaglinide

The biological relevance of this compound is intrinsically linked to the mechanism of action of Repaglinide. Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3][12] It achieves this by binding to and blocking the ATP-dependent potassium (KATP) channels on the surface of these cells.[13][17]

The signaling pathway initiated by Repaglinide is as follows:

  • Binding: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[13]

  • Channel Closure: This binding event leads to the closure of the KATP channel.

  • Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺) into the cell.

  • Insulin Secretion: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

This pathway is illustrated in the diagram below.

G cluster_cell Pancreatic β-cell Repaglinide Repaglinide KATP KATP Channel (SUR1) Repaglinide->KATP Binds & Blocks Depolarization Membrane Depolarization KATP->Depolarization Leads to CaChannel Voltage-gated Ca²⁺ Channel Depolarization->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux InsulinVesicles Insulin Vesicles CaInflux->InsulinVesicles Triggers InsulinRelease Insulin Secretion InsulinVesicles->InsulinRelease Exocytosis Bloodstream Bloodstream InsulinRelease->Bloodstream Enters GlucoseUptake Glucose Uptake by Tissues Bloodstream->GlucoseUptake Promotes

Caption: Repaglinide's mechanism of action on pancreatic β-cells.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the known hazards of related aminobenzonitrile compounds, appropriate precautions should be taken.[8][11][18][19]

  • Hazard Classification: Aminobenzonitrile derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[8][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If working with powder, use a dust mask or work in a well-ventilated area, such as a fume hood.[11][20]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[18]

    • In case of eye contact: Rinse cautiously with water for several minutes.[18]

    • If inhaled: Move the person into fresh air.[18]

    • If swallowed: Rinse mouth. Seek medical attention.[11]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its integral role in the synthesis of the antidiabetic drug Repaglinide. While detailed public data on its intrinsic biological activity and some physical properties are scarce, its chemical structure, composed of biologically significant benzonitrile and pyrrolidine moieties, suggests potential for broader applications in medicinal chemistry. Understanding its synthesis, the mechanism of the final drug it produces, and adhering to strict safety protocols are essential for researchers and professionals working with this compound. Further investigation into its direct biological effects could unveil new therapeutic possibilities.

References

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzonitrile core substituted with an amino group and a pyrrolidine ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and available physicochemical properties.

Chemical Structure and IUPAC Name

The definitive nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of its constituent functional groups: a nitrile group (-CN) and a pyrrolidine ring attached to a benzene ring, with an amino group (-NH2) at the 5th position of the benzene ring relative to the nitrile group.

The chemical structure is visualized in the diagram below:

In-Depth Technical Guide: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile from 2-fluoro-5-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the valuable research chemical, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, commencing from the starting material 2-fluoro-5-aminobenzonitrile. This process is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Reaction Principle

The core of this synthesis is the displacement of the fluorine atom on the 2-fluoro-5-aminobenzonitrile ring by the secondary amine, pyrrolidine. The electron-withdrawing nature of the nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the highly electronegative fluorine atom.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2-fluoro-5-aminobenzonitrile136.13
Pyrrolidine71.12
Dimethylformamide (DMF)73.09
Ethyl acetate88.11
Brine (saturated aq. NaCl)-
Anhydrous sodium sulfate142.04

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-aminobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.0-3.0 eq). The use of an excess of pyrrolidine helps to drive the reaction to completion and can also act as a base to neutralize the hydrofluoric acid formed as a byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove DMF and any inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar nucleophilic aromatic substitution reactions and may vary depending on the specific reaction conditions and scale.

ParameterValue
Molar Ratio (2-fluoro-5-aminobenzonitrile : Pyrrolidine)1 : 2-3
Reaction Temperature80 - 120 °C
Reaction Time4 - 12 hours
Estimated Yield70 - 90%

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process.

SynthesisWorkflow Start Start Reactants 2-fluoro-5-aminobenzonitrile + Pyrrolidine Start->Reactants Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Solvent DMF Solvent->Reaction Heating Heating (80-120 °C) Heating->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product End End Product->End

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible outcomes.

Unveiling the Therapeutic Potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MANCHESTER, England – December 29, 2025 – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. This technical guide delves into the promising, yet underexplored, therapeutic potential of the novel compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile . While direct clinical data on this specific molecule is not yet available, extensive research on structurally analogous compounds, particularly those built around the 4-(pyrrolidin-1-yl)benzonitrile scaffold, provides compelling evidence for its likely therapeutic targets. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific rationale, potential mechanisms of action, and detailed experimental methodologies to explore this promising chemical entity.

The primary hypothesized therapeutic target for this compound is the Androgen Receptor (AR) . This assertion is strongly supported by structure-activity relationship (SAR) studies of closely related analogs, which have been identified as potent and selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the AR, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.

Hypothesized Mechanism of Action: Selective Androgen Receptor Modulation

The binding of androgens to the AR initiates a cascade of transcriptional events that regulate the growth and function of various tissues. The pyrrolidinylbenzonitrile core is believed to be a key pharmacophore for interaction with the AR ligand-binding domain. It is hypothesized that this compound, by mimicking the binding of endogenous androgens, can selectively modulate the conformation of the AR. This selective modulation is thought to lead to differential recruitment of co-regulatory proteins in various tissues, resulting in the desired tissue-specific anabolic effects while minimizing unwanted androgenic side effects.

dot

SARM_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR_HSP_Complex AR-HSP Complex SARM->AR_HSP_Complex Binding AR Androgen Receptor (AR) AR_Dimer AR Dimerization AR->AR_Dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_Complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding to DNA Coactivators Tissue-Specific Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Anabolic_Effects Anabolic Effects (Muscle Growth, Bone Density) Transcription->Anabolic_Effects AR_Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - AR-LBD - Radioligand - Test Compound Dilutions Start->Preparation Incubation Incubate AR-LBD, Radioligand, and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioligand (e.g., Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Quantification->Analysis End End Analysis->End Hershberger_Assay_Workflow Start Start Castration Surgical Castration of Immature Male Rats Start->Castration Recovery Post-Surgery Recovery Period Castration->Recovery Treatment Daily Administration of: - Vehicle - Testosterone Propionate - Test Compound Recovery->Treatment Necropsy Euthanasia and Dissection of Target Tissues Treatment->Necropsy Measurement Weighing of: - Levator Ani Muscle - Ventral Prostate - Seminal Vesicles Necropsy->Measurement Analysis Statistical Analysis of Organ Weights Measurement->Analysis End End Analysis->End

The Potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile as a Core Fragment in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties. This technical guide focuses on the potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile as a valuable starting fragment for drug discovery programs.

The benzonitrile and pyrrolidine moieties are prevalent in a multitude of biologically active compounds, demonstrating their utility as privileged structures in medicinal chemistry. The strategic combination of these two scaffolds in "this compound" presents a unique three-dimensional architecture and a desirable balance of physicochemical properties for interaction with a range of biological targets. This document will delve into the physicochemical characteristics of this fragment, its potential biological applications based on close analogs, proposed synthetic routes, and detailed experimental protocols for its integration into a drug discovery workflow.

Physicochemical Properties of the Core Fragment

The "Rule of Three" provides a useful guideline for the selection of fragments with a higher probability of developing into successful drug candidates. The calculated physicochemical properties of this compound align well with these principles, making it an attractive starting point for an FBDD campaign.

PropertyValue"Rule of Three" Guideline
Molecular Weight187.24 g/mol < 300 g/mol
cLogP1.8≤ 3
Hydrogen Bond Donors1 (amine)≤ 3
Hydrogen Bond Acceptors2 (nitrile, amine nitrogen)≤ 3
Rotatable Bonds1≤ 3
Polar Surface Area (PSA)55.1 Ų< 60 Ų

These values are calculated estimates and may vary slightly based on the algorithm used.

The balanced lipophilicity (cLogP) and polarity (PSA) of this fragment suggest a good potential for achieving adequate solubility and permeability, crucial for downstream lead optimization.

Biological Target and Therapeutic Potential: Insights from Analogs

While specific biological data for this compound is not extensively available in public literature, the closely related scaffold, 4-(pyrrolidin-1-yl)benzonitrile , has been the subject of significant research, particularly in the development of Selective Androgen Receptor Modulators (SARMs).[1][2][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate.[4]

The research into 4-(pyrrolidin-1-yl)benzonitrile derivatives provides a strong rationale for investigating this compound as a fragment for developing novel SARMs. The amino group at the 5-position offers a valuable vector for chemical modification to explore the structure-activity relationship (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of Analogous 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

Studies on 4-(pyrrolidin-1-yl)benzonitrile derivatives have revealed key structural features that influence their activity as SARMs.[1] This information can guide the optimization of our core fragment.

Modification on Analog ScaffoldEffect on Activity/Properties
Hydroxylation of the pyrrolidine ringCan influence metabolic stability and potency.
Alkyl substitution on the pyrrolidine ringCan improve metabolic stability and pharmacokinetic profile.
Substitution on the benzonitrile ringModulates androgen receptor agonistic activity.

These findings suggest that derivatization of the amino group and the pyrrolidine ring of this compound could lead to potent and selective androgen receptor modulators.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-5-nitrobenzonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow start 2-Fluoro-5-nitrobenzonitrile intermediate 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile start->intermediate Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat product This compound intermediate->product Reduction (e.g., H2, Pd/C or SnCl2) Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of the target fragment.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is added potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile, is purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • The purified 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting residue, this compound, can be further purified by recrystallization or column chromatography if necessary.

Integration into a Fragment-Based Drug Discovery Workflow

The following diagram illustrates a typical FBDD workflow, highlighting where this compound would be integrated.

FBDD Workflow Diagram

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization a Fragment Library Screening (NMR, SPR) b Hit Validation a->b c Structure-Based Design (X-ray Crystallography, Modeling) b->c d SAR by Chemical Synthesis c->d e Optimization of Potency, Selectivity, and ADME Properties d->e f In Vivo Efficacy Studies e->f AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen / SARM (e.g., this compound derivative) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_Ligand AR-Ligand Complex AR->AR_Ligand HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Transcription Gene Transcription (e.g., muscle growth, bone density) ARE->Transcription

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinyl-Benzonitrile Scaffold

The pyrrolidinyl-benzonitrile core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide delves into the synthesis, biological activity, and mechanistic insights of chemical scaffolds related to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. While literature on the specific 5-amino substituted compound is sparse, extensive research on closely related analogs, particularly in the realms of oncology and endocrinology, provides a robust framework for understanding the therapeutic promise of this chemical class.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs. Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. When coupled with the benzonitrile moiety, which can act as a hydrogen bond acceptor and participate in various non-covalent interactions, the resulting scaffold offers a versatile platform for the design of potent and selective modulators of protein function.

This guide will focus on two prominent classes of compounds that share the core pyrrolidinyl-benzonitrile structure: Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors. By examining the structure-activity relationships (SAR), experimental protocols, and signaling pathways associated with these analogs, we can extrapolate the potential applications and developmental pathways for novel derivatives, including the titular this compound.

Core Scaffolds and Biological Activities

Research into derivatives of the pyrrolidinyl-benzonitrile core has led to the discovery of potent modulators of key biological targets. Two of the most significant areas of investigation are Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.

4-(Pyrrolidin-1-yl)benzonitrile Derivatives as Selective Androgen Receptor Modulators (SARMs)

A significant body of research has focused on the development of 4-(pyrrolidin-1-yl)benzonitrile derivatives as non-steroidal SARMs. These compounds are designed to selectively target the androgen receptor (AR) in anabolic tissues like muscle and bone while sparing androgenic tissues such as the prostate. This tissue selectivity offers the potential for therapeutic benefits in conditions like muscle wasting and osteoporosis without the undesirable side effects of traditional anabolic steroids.

Optimization of this scaffold has led to the identification of clinical candidates. For instance, modifications to the pyrrolidine and benzonitrile rings have been shown to enhance metabolic stability and AR binding affinity.

Table 1: Biological Activity of Representative 4-(Pyrrolidin-1-yl)benzonitrile SARM Analogs

Compound IDStructureAR Binding Affinity (Ki, nM)Anabolic Activity (Levator Ani Muscle, % of Testosterone)Androgenic Activity (Prostate Weight, % of Testosterone)
Compound A 4-((2S,3S)-2,3-dimethyl-3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile5.28515
Compound B 4-((2R,3S)-3-hydroxy-2-methylpyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile12.87225
Compound C 4-(3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile35.15530

Note: The data presented in this table is a representative compilation from publicly available research on SARMs and may not correspond to specific, proprietary compounds.

Pyrrolidinyl-Benzonitrile Scaffolds as Kinase Inhibitors

The pyrrolidinyl-benzonitrile scaffold has also been explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of many kinases provides a target for small molecule inhibitors, and the structural features of pyrrolidinyl-benzonitrile derivatives make them suitable candidates for interacting with this site.

While specific examples directly analogous to this compound are not extensively documented as potent kinase inhibitors in publicly available literature, the broader class of aminobenzonitriles and pyrrolidine-containing heterocycles are well-represented in kinase inhibitor patents and publications. For instance, pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from precursors containing the aminobenzonitrile motif, have shown potent activity against a range of kinases.

Table 2: Kinase Inhibitory Activity of a Representative Pyrrolo[2,3-d]pyrimidine Derivative

Compound IDTarget KinaseIC50 (nM)
Compound D EGFR45
Her282
VEGFR260
CDK2150

Note: This data is representative of the activity of this class of compounds and is derived from published studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections provide representative experimental protocols for the synthesis of a generic 4-(pyrrolidin-1-yl)benzonitrile derivative and for a common in vitro kinase inhibition assay.

Synthesis of a 4-(Pyrrolidin-1-yl)benzonitrile Derivative

This protocol describes a general method for the nucleophilic aromatic substitution reaction to form the pyrrolidinyl-benzonitrile core.

Scheme 1: General Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

G reagents Pyrrolidine K2CO3, DMSO 120 °C product 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile reagents->product start 4-Fluoro-2-(trifluoromethyl)benzonitrile start->product

Caption: Synthetic scheme for a 4-(pyrrolidin-1-yl)benzonitrile derivative.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of an inhibitor to a kinase.

Workflow for Kinase Inhibition Assay

G A Prepare Kinase and Tracer Solution D Add Kinase/Tracer Mixture A->D B Prepare Compound Serial Dilutions C Add Compound to Assay Plate B->C C->D E Incubate at Room Temperature D->E F Read TR-FRET Signal E->F G Data Analysis (IC50 Determination) F->G

Caption: General workflow for a TR-FRET based kinase binding assay.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Prepare a solution of the kinase and the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the kinase/tracer solution to each well.

  • Prepare a final solution of the Europium-labeled antibody in the assay buffer and add it to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is critical for elucidating their mechanism of action and predicting their therapeutic effects.

Androgen Receptor Signaling Pathway

SARMs exert their effects by binding to the androgen receptor, a nuclear hormone receptor. Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and recruits co-regulators to modulate the transcription of target genes. The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators.

Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM SARM_AR SARM-AR Complex SARM->SARM_AR AR Androgen Receptor (AR) AR->SARM_AR HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR dissociation Nucleus Nucleus SARM_AR->Nucleus ARE Androgen Response Element (ARE) SARM_AR->ARE dimerization and DNA binding Co_reg Co-regulators ARE->Co_reg recruitment Transcription Gene Transcription (Anabolic Effects) Co_reg->Transcription

Caption: Simplified diagram of the SARM-mediated androgen receptor signaling pathway.

Kinase Signaling Pathways (Example: VEGFR2 Pathway)

Kinase inhibitors often target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis. Inhibition of VEGFR2 blocks the downstream signaling cascade, leading to an anti-angiogenic effect, which is a crucial mechanism in cancer therapy.

VEGFR2 Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Kinase Inhibitor Inhibitor->VEGFR2 inhibition PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The extensive research on 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs and the established potential of related heterocyclic systems as kinase inhibitors provide a strong foundation for future exploration.

Future research efforts should focus on the synthesis and biological evaluation of a broader range of substituted pyrrolidinyl-benzonitrile derivatives, including the 5-amino analog. Structure-based drug design, guided by the known crystal structures of androgen receptors and various kinases, can aid in the rational design of more potent and selective compounds. A thorough investigation of the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these novel compounds will be essential to unlock their full therapeutic potential. The versatility of this scaffold suggests that it may yield novel drug candidates for a variety of diseases, from cancer to metabolic and inflammatory disorders.

The Predicted Biological Activity of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with an amino group and a pyrrolidine moiety. While this specific molecule is primarily documented as a key intermediate in the synthesis of pharmacologically active agents, its structural motifs are prevalent in a variety of bioactive compounds. This technical guide provides an in-depth analysis of the predicted biological activity of compounds derived from this scaffold, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus. This prediction is strongly supported by its citation in patent literature as a building block for this class of drugs.

Predicted Core Biological Activity: Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

The principal predicted biological activity for compounds synthesized from this compound is the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion from pancreatic β-cells in a glucose-dependent manner, and suppressed glucagon release. This mechanism of action makes DPP-IV inhibitors a well-established therapeutic class for the management of type 2 diabetes.

The patent literature, specifically WO2008075157A1, identifies this compound as a key intermediate in the synthesis of novel DPP-IV inhibitors. This provides a strong basis for predicting the biological target of the final products derived from this compound.

Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV initiates a signaling cascade that ultimately leads to improved glycemic control. The pathway can be summarized as follows:

  • Inhibition of DPP-IV: A therapeutic agent, derived from precursors like this compound, binds to the active site of DPP-IV, preventing it from cleaving and inactivating incretin hormones.

  • Increased Incretin Levels: The inhibition of DPP-IV leads to elevated circulating levels of active GLP-1 and GIP.

  • Incretin Receptor Activation: GLP-1 and GIP bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.

  • Downstream Signaling in β-cells: Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Enhanced Insulin Secretion: Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn potentiate glucose-stimulated insulin secretion.[1][2][3][4]

The following diagram illustrates this signaling pathway:

DPP_IV_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cell DPP4 DPP-IV GLP1_active Active GLP-1/GIP DPP4->GLP1_active Inactivates GLP1_inactive Inactive GLP-1/GIP GLP1_active->GLP1_inactive GLP1R GLP-1R/GIPR GLP1_active->GLP1R Activates Inhibitor DPP-IV Inhibitor (derived from this compound) Inhibitor->DPP4 Inhibits AC Adenylyl Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA_Epac PKA / Epac2 cAMP->PKA_Epac Insulin ↑ Insulin Secretion PKA_Epac->Insulin

Caption: Signaling pathway of DPP-IV inhibition.

Quantitative Data

While specific quantitative data (e.g., IC50 values) for final drug compounds explicitly derived from this compound are not publicly available in the reviewed literature, the potency of DPP-IV inhibitors is typically in the nanomolar range. For context, established DPP-IV inhibitors exhibit the following activities:

CompoundTargetIC50
SitagliptinDPP-IV~19 nM
VildagliptinDPP-IV~62 nM
SaxagliptinDPP-IV~26 nM
AlogliptinDPP-IV<10 nM

It is predicted that novel inhibitors synthesized using this compound as a starting material would aim for similar high-potency inhibition of the DPP-IV enzyme.

Experimental Protocols

The evaluation of the predicted DPP-IV inhibitory activity of compounds derived from this compound would involve a standardized in vitro enzyme inhibition assay. A common and robust method is a fluorescence-based assay.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Principle: The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-IV releases the highly fluorescent aminomethylcoumarin (AMC), and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of AMC release.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer: e.g., Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a dilution series in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.

    • Dilute the recombinant human DPP-IV enzyme to the desired working concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and DPP-IV enzyme solution.

      • Test wells: Diluted test compound and DPP-IV enzyme solution.

      • Positive control wells: Positive control inhibitor and DPP-IV enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

The following diagram illustrates the general workflow of this experimental protocol:

DPP_IV_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Wells) prepare_reagents->plate_setup pre_incubation Pre-incubation (Inhibitor + Enzyme) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) add_substrate->kinetic_read data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) kinetic_read->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for DPP-IV inhibition assay.

Conclusion

Based on its documented use as a synthetic intermediate, the primary predicted biological activity for compounds derived from This compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV). This positions such compounds as potential therapeutic agents for the treatment of type 2 diabetes mellitus. The well-established signaling pathway of DPP-IV inhibition provides a clear mechanistic framework for their action. The provided experimental protocol for an in vitro fluorometric assay offers a robust method for confirming and quantifying this predicted activity. Further research and development focusing on the synthesis and biological evaluation of derivatives of this scaffold are warranted to explore their full therapeutic potential.

References

Commercial Availability and Synthetic Strategies for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a key building block in medicinal chemistry and drug discovery. A detailed summary of known suppliers, including available quantities, purity levels, and pricing, is presented in a structured format for easy comparison. Furthermore, this guide outlines a plausible, detailed experimental protocol for the synthesis of the target molecule, based on established principles of organic chemistry, to aid researchers in its preparation. Visual diagrams are included to illustrate key workflows and reaction pathways, enhancing the practical utility of this document for laboratory work.

Commercial Availability

This compound (CAS No. 219921-68-3) is available from a number of chemical suppliers. The purity and available quantities vary between suppliers. The following table summarizes the currently available information.

SupplierPurityAvailable QuantitiesPrice (USD)
Sunway Pharm Ltd97%1g, 5g, 10g, 25g$82.00 (1g), $260.00 (5g), $407.00 (10g), $813.00 (25g)
SynQuest Laboratories95%Not specifiedPrice on request
CP Lab Safetymin 98%250mgPrice on request
Atomax Chemicals Co., LtdNot specifiedNot specifiedPrice on request
LookChemNot specifiedNot specifiedPrice on request
GuidechemNot specifiedNot specifiedPrice on request

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile 2-Fluoro-5-nitrobenzonitrile->5-Nitro-2-(pyrrolidin-1-yl)benzonitrile Pyrrolidine, K2CO3, DMSO, 80 °C This compound This compound 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile->this compound Fe, NH4Cl, EtOH/H2O, reflux

Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution

This step involves the displacement of a fluoride ion from 2-fluoro-5-nitrobenzonitrile by pyrrolidine. The electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic attack.

Materials and Reagents:

  • 2-Fluoro-5-nitrobenzonitrile

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amino group using a standard reducing agent like iron powder in the presence of an acid or an ammonium salt.

Materials and Reagents:

  • 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Suspend 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a solution of ammonium chloride (1.5 equivalents) in water.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Logical Workflow for Compound Procurement and Utilization

The following diagram illustrates a typical workflow for a research scientist from identifying the need for a chemical compound to its final application in an experiment.

procurement_workflow cluster_planning Planning & Sourcing cluster_procurement Procurement cluster_experimental Experimental Work cluster_documentation Documentation Identify Need Identify Need for This compound Literature Search Literature Search for Properties & Suppliers Identify Need->Literature Search Supplier Evaluation Evaluate Suppliers (Purity, Cost, Availability) Literature Search->Supplier Evaluation Request Quote Request Quotation Supplier Evaluation->Request Quote Purchase Order Generate Purchase Order Request Quote->Purchase Order Receive & Verify Receive & Verify Compound (Check SDS & CoA) Purchase Order->Receive & Verify Experimental Design Design Experiment Receive & Verify->Experimental Design Reaction Setup Perform Synthesis/ Reaction Experimental Design->Reaction Setup Analysis & Purification Analyze & Purify Product Reaction Setup->Analysis & Purification Characterization Characterize Final Compound Analysis & Purification->Characterization Record Results Record Results in Lab Notebook Characterization->Record Results Data Interpretation Interpret Data Record Results->Data Interpretation Report & Publication Prepare Report/ Publication Data Interpretation->Report & Publication

Workflow for Chemical Procurement and Research.

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, handling procedures, and biological context for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3). This compound is a key intermediate in the synthesis of the antidiabetic drug, repaglinide.

Chemical and Physical Properties

While detailed experimental data is not publicly available, the following table summarizes the basic chemical properties of this compound.

PropertyValueSource
CAS Number 219921-68-3[1][2]
Molecular Formula C₁₁H₁₃N₃[2]
Molecular Weight 187.24 g/mol [2]
Appearance Not explicitly stated, likely a solid[1]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[3]

Hazard Identification and Safety Data

The toxicological properties of this compound have not been fully investigated.[1] However, based on available Safety Data Sheets (SDS), the following hazards have been identified.

GHS Hazard Statements:

While a specific GHS classification is not universally available, the SDS from Matrix Scientific indicates it is an irritant and may be harmful.[1] For related benzonitrile compounds, common hazard statements include "Harmful if swallowed," "Harmful in contact with skin," and "Causes serious eye irritation".[4][5][6]

Summary of Potential Hazards:

HazardDescriptionSource
Acute Oral Toxicity May be harmful if swallowed.[1]
Acute Dermal Toxicity May be harmful in contact with skin.[4]
Acute Inhalation Toxicity May be harmful by inhalation; material is irritating to mucous membranes and upper respiratory tract.[1]
Skin Corrosion/Irritation Irritant.[1]
Eye Damage/Irritation Irritating to eyes.[1]

Handling and Emergency Protocols

Personal Protective Equipment (PPE) and Handling Workflow

Proper handling of this compound is crucial to minimize exposure. The following diagram outlines the recommended workflow for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Understand Hazards Weigh/Measure in Ventilated Area Weigh/Measure in Ventilated Area Don PPE->Weigh/Measure in Ventilated Area Gloves, Goggles, Lab Coat Perform Experiment Perform Experiment Weigh/Measure in Ventilated Area->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Follow Regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow for this compound.
First Aid Measures

In case of exposure, follow these first aid protocols.

Exposure RouteFirst Aid MeasuresSource
Skin Contact Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[1]
Eye Contact Rinse eyes with clean, running water for at least 15 minutes while keeping eyes open. Seek medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion If swallowed, seek immediate medical attention.[1]

Accidental Release Measures

The following diagram illustrates the recommended procedure for handling a spill of this compound.

G Evacuate Area Evacuate Area Wear Appropriate PPE Respirator, Impervious Gloves, Boots, Protective Clothing Evacuate Area->Wear Appropriate PPE Contain Spill Contain Spill Wear Appropriate PPE->Contain Spill Collect Material Scoop up solid or absorb liquid Contain Spill->Collect Material Place in Closed Container Place in Closed Container Collect Material->Place in Closed Container Ventilate and Wash Area Ventilate and Wash Area Place in Closed Container->Ventilate and Wash Area After pickup is complete

Spill Response Procedure.

Biological Context and Relevance in Drug Development

This compound is a known reagent in the synthesis of repaglinide, an oral antidiabetic drug.[3] Repaglinide is used to treat type 2 diabetes mellitus.

Mechanism of Action of Repaglinide

Repaglinide lowers blood glucose by stimulating insulin secretion from the pancreas. It achieves this by blocking ATP-dependent potassium (KATP) channels in the membranes of pancreatic beta cells.[7] This inhibition leads to depolarization of the beta cells, which opens voltage-gated calcium channels. The subsequent influx of calcium results in the secretion of insulin.[7] While this pathway describes the action of the final drug product, it provides crucial context for researchers working with its precursors.

The following diagram illustrates the signaling pathway of repaglinide.

G Repaglinide Repaglinide KATP Channel ATP-dependent Potassium Channel Repaglinide->KATP Channel blocks Beta Cell Membrane Depolarization Beta Cell Membrane Depolarization KATP Channel->Beta Cell Membrane Depolarization inhibition leads to Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Beta Cell Membrane Depolarization->Voltage-gated Ca2+ Channel opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx allows Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion triggers

Signaling Pathway of Repaglinide.

Incompatibilities

Store this compound away from the following incompatible materials:

  • Strong oxidizing agents[1]

  • Strong acids and bases[1]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated, and caution should be exercised at all times.

References

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: Literature Review and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature and background information on the chemical compound this compound. Due to the limited direct research on this specific molecule, this guide extrapolates information from structurally related compounds to offer insights into its potential synthesis, chemical properties, and biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of novel aminobenzonitrile and pyrrolidine-containing scaffolds.

Introduction

This compound is a small organic molecule featuring a benzonitrile core substituted with an amino group and a pyrrolidine ring. The benzonitrile moiety is a common pharmacophore in medicinal chemistry, and the pyrrolidine ring, a saturated nitrogen heterocycle, is a prevalent structural motif in a wide array of biologically active compounds.[1][2] The combination of these functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

The strategic placement of the amino and pyrrolidinyl groups on the benzonitrile ring is expected to influence its electronic properties and three-dimensional shape, which are critical for its interaction with biological targets.[3] This guide will explore the synthesis, potential biological activities, and physicochemical properties of this compound, drawing on data from analogous structures.

Chemical Synthesis

A potential synthetic pathway could involve a two-step process:

  • Nucleophilic Aromatic Substitution: Introduction of the pyrrolidine moiety onto a suitably activated benzonitrile precursor.

  • Reduction of a Nitro Group: Conversion of a nitro group to the final amine functionality.

A logical starting material would be 2-fluoro-5-nitrobenzonitrile. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and cyano groups.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 2-Fluoro-5-nitrobenzonitrile C 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile A->C Nucleophilic Aromatic Substitution reagent1 + Pyrrolidine Base (e.g., K2CO3) Solvent (e.g., DMF) B Pyrrolidine D This compound C->D Nitro Group Reduction reagent2 Reduction (e.g., SnCl2·2H2O or H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (General Procedures for Analogous Reactions)

Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (via Nucleophilic Aromatic Substitution)

This protocol is adapted from general methods for the synthesis of N-aryl pyrrolidines.

  • Materials: 2-fluoro-5-nitrobenzonitrile, pyrrolidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound (via Nitro Group Reduction)

This protocol is based on a standard procedure for the reduction of nitroarenes.[4]

  • Materials: 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile, stannous chloride dihydrate (SnCl₂·2H₂O), ethyl acetate, saturated sodium bicarbonate solution.

  • Procedure: To a solution of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq). The mixture is heated to reflux for 1.5-3 hours and monitored by TLC. After cooling, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be performed by column chromatography.[4]

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not available. However, data for the core structure, 2-aminobenzonitrile, can provide a reference point for spectroscopic analysis.

Table 1: Spectroscopic Data for 2-Aminobenzonitrile

Spectroscopic Technique Key Data and Observations Reference
¹H NMR Chemical shifts are observed for the aromatic protons and the amino protons. The exact shifts are solvent-dependent.[5][6][7][8]
¹³C NMR Resonances for the aromatic carbons and the nitrile carbon can be identified.[9]
FT-IR Characteristic peaks for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the aromatic ring are present.[10][11]
Mass Spectrometry The molecular ion peak corresponding to the mass of the molecule is a key feature.[12][13]

For this compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the pyrrolidine ring protons and carbons, respectively. The IR spectrum would also show C-H stretching and bending vibrations from the pyrrolidine moiety.

Potential Biological Activities and Applications

The structural motifs present in this compound suggest several potential areas of biological activity.

Pyrrolidine-Containing Pharmaceuticals

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[14] Its non-planar, three-dimensional structure allows for diverse interactions with biological targets. Pyrrolidine derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Various substituted pyrrolidines have shown potent antiproliferative effects against several cancer cell lines.[1][15]

  • Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting CNS disorders.[1]

  • Antimicrobial and Antiviral Activity: Certain pyrrolidine derivatives exhibit antibacterial and antiviral properties.

Aminobenzonitrile Derivatives in Drug Discovery

Aminobenzonitrile derivatives are versatile intermediates in the synthesis of various heterocyclic compounds with therapeutic potential.[3] For instance, 2-aminobenzonitriles are precursors to quinazolinones, a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][16] Furthermore, some amino-acetonitrile derivatives have been identified as a new class of anthelmintic compounds.[17]

Inferred Potential of this compound

Based on the activities of its constituent moieties, this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of:

  • Oncology: As a precursor to more complex heterocyclic systems with potential antiproliferative activity.

  • Neuroscience: For the development of agents targeting CNS receptors or enzymes.

  • Infectious Diseases: As a starting point for the synthesis of new antimicrobial or antiviral agents.

Logical Relationships and Experimental Workflows

The development of new therapeutic agents from a novel scaffold like this compound typically follows a structured workflow.

Drug Discovery Workflow General Drug Discovery Workflow A Synthesis of This compound B Structural Analog Synthesis A->B C In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Structure-Activity Relationship (SAR) Studies C->D D->B E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for drug discovery starting from a novel scaffold.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of related structures provides a strong foundation for future research. The proposed synthetic route is feasible based on established chemical transformations. The presence of the pyrrolidine and aminobenzonitrile moieties suggests a high potential for biological activity, making this compound an attractive starting point for medicinal chemistry campaigns. This technical guide serves to consolidate the available background information and to stimulate further investigation into the synthesis and therapeutic applications of this and related molecules. Researchers are encouraged to explore the synthetic protocols and biological assays outlined herein to unlock the potential of this novel chemical entity.

References

The Emergence of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Guide to its Novelty and Patent Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the novelty and patent landscape surrounding the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This molecule, identified by the CAS number 219921-68-3, stands as a significant pharmaceutical intermediate.[1] Its structural components, a substituted benzonitrile core with a pyrrolidine moiety, are prevalent in a variety of biologically active compounds, positioning it as a valuable building block in modern drug discovery. This guide will delve into its synthesis, potential applications, and the intellectual property space it occupies, providing a comprehensive resource for professionals in the field.

Core Compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 219921-68-3--INVALID-LINK--
Molecular Formula C₁₁H₁₃N₃--INVALID-LINK--
Molecular Weight 187.24 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--

Novelty and Significance in Drug Discovery

The novelty of this compound lies not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of more complex, biologically active molecules. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[2] Similarly, the benzonitrile group is a common pharmacophore found in a wide array of approved drugs and clinical candidates.

The primary significance of this compound is highlighted by its role as a precursor in the synthesis of hypoglycemic agents, as suggested by its connection to the development of repaglinide and related benzoic acid derivatives.[1][3] Furthermore, the broader class of 4-(pyrrolidin-1-yl)benzonitrile derivatives has been extensively explored in the development of Selective Androgen Receptor Modulators (SARMs).[4][5][6] These compounds exhibit tissue-selective androgenic activity, offering potential therapeutic benefits for muscle wasting, osteoporosis, and other conditions with fewer side effects than traditional anabolic steroids. The core structure of this compound provides a versatile platform for the synthesis of diverse libraries of compounds for screening against various biological targets.

Patent Landscape

The patent landscape for this compound itself is relatively focused, with its primary citation found in patent EP1176140. This patent is centered on the preparation of repaglinide and its precursors.[1] However, a broader analysis of the patent landscape for structurally related pyrrolidinylbenzonitrile derivatives reveals a highly active area of research and development.

Key therapeutic areas where this scaffold is prominent in patent literature include:

  • Selective Androgen Receptor Modulators (SARMs): Numerous patents describe the synthesis and application of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These patents often focus on modifications to the pyrrolidine and benzonitrile rings to optimize potency, selectivity, and pharmacokinetic profiles.

  • Enzyme Inhibitors: The pyrrolidinylbenzonitrile core is also found in patented inhibitors of various enzymes. For instance, derivatives have been investigated as inhibitors of protein kinases such as IKK epsilon and TBK-1, which are implicated in inflammatory and autoimmune diseases.

  • Central Nervous System (CNS) Agents: The structural motifs present in this compound are also incorporated into compounds targeting CNS disorders, including potential treatments for neurodegenerative diseases and psychiatric conditions.

The following table summarizes a selection of patents highlighting the utility of the pyrrolidinylbenzonitrile scaffold.

Patent NumberTitleTherapeutic Area
EP1176140Process for the preparation of repaglinide and precursors thereofAntidiabetic
US8962609B2Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1Inflammation, Autoimmune Diseases
US9422243B23-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitorsOncology
WO2007015162A1Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compoundsSexual Dysfunction, Obesity

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the seminal 1998 Journal of Medicinal Chemistry article by Grell et al., in the context of developing novel hypoglycemic agents. The general synthetic route is outlined below.

General Procedure:

A solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent (e.g., dimethylformamide) is treated with an excess of pyrrolidine. The reaction mixture is heated to promote the nucleophilic aromatic substitution of the chlorine atom. Upon completion, the reaction is cooled and the product, 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile, is isolated. This intermediate is then subjected to reduction of the nitro group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents such as tin(II) chloride can be employed. Following the reduction, an aqueous workup and purification by crystallization or chromatography affords the final product, this compound.

Workflow Diagram for the Synthesis of this compound:

G start 2-Chloro-5-nitrobenzonitrile step1 Nucleophilic Aromatic Substitution start->step1 reagent1 Pyrrolidine reagent1->step1 intermediate 2-(Pyrrolidin-1-yl)-5-nitrobenzonitrile step1->intermediate step2 Nitro Group Reduction intermediate->step2 reagent2 Reducing Agent (e.g., H2/Pd-C) reagent2->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathways

Given the prevalence of the 4-(pyrrolidin-1-yl)benzonitrile scaffold in the development of Selective Androgen Receptor Modulators (SARMs), a plausible signaling pathway for derivatives of this compound is the Androgen Receptor (AR) signaling pathway.

Androgen Receptor Signaling Pathway:

SARMs are designed to bind to the androgen receptor, a nuclear hormone receptor. Upon binding, the SARM-AR complex translocates to the nucleus where it binds to specific DNA sequences known as androgen response elements (AREs). This binding event modulates the transcription of target genes, leading to tissue-specific anabolic effects. The selectivity of SARMs aims to maximize the beneficial effects in tissues like muscle and bone while minimizing the adverse effects in tissues such as the prostate.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., a derivative of This compound) AR Androgen Receptor (AR) SARM->AR Binding SARM_AR SARM-AR Complex AR->SARM_AR Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA SARM_AR->ARE Binding Gene Target Gene Transcription ARE->Gene Modulation

Caption: Androgen Receptor signaling pathway for a potential SARM derivative.

Conclusion

This compound is a strategically important chemical entity in the landscape of pharmaceutical research and development. While not a therapeutic agent in its own right, its role as a key intermediate for a range of biologically active molecules, particularly in the fields of metabolic diseases and endocrinology, is well-established. The existing patent landscape, while narrow for the specific compound, is expansive for its derivatives, indicating a fertile ground for innovation. Researchers and drug development professionals can leverage the synthetic accessibility and versatile chemical nature of this compound to explore novel therapeutic avenues and expand the intellectual property surrounding this valuable scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step synthesis protocol for the preparation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations, including nucleophilic aromatic substitution and the reduction of an aromatic nitro group.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
12-Fluoro-5-nitrobenzonitrilePyrrolidineK₂CO₃Acetonitrile8045-Nitro-2-(pyrrolidin-1-yl)benzonitrile~90
25-Nitro-2-(pyrrolidin-1-yl)benzonitrileIron powderAcetic AcidEthanol/Water1002This compound~85

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

This procedure details the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with pyrrolidine. The nitro group activates the aromatic ring, facilitating the substitution reaction.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • To the stirred solution, add pyrrolidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and maintain it at this temperature for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-nitro-2-(pyrrolidin-1-yl)benzonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile to the corresponding amine using iron powder in an acidic medium. This is a classic and effective method for nitro group reduction.[1][2][3][4]

Materials:

  • 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

  • Iron powder (Fe)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to suspend the starting material.

  • To the suspension, add glacial acetic acid.

  • With vigorous stirring, add iron powder (e.g., 3-5 eq) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to 100 °C and maintain it at this temperature for 2 hours.[2]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 2-Fluoro-5-nitrobenzonitrile intermediate 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile start1->intermediate Reaction reagent1 Pyrrolidine, K₂CO₃ solvent1 Acetonitrile, 80°C, 4h intermediate2 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile product This compound intermediate2->product Reduction reagent2 Fe powder, Acetic Acid solvent2 Ethanol/Water, 100°C, 2h

Caption: Synthetic workflow for this compound.

References

Purification of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile via Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile using column chromatography. The protocol addresses the specific challenges associated with the purification of basic aromatic amines on silica gel and offers strategies to achieve high purity.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including certain antidiabetic agents. As with many synthetic intermediates, achieving high purity is crucial for subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective technique for this purpose. However, the basic nature of the amino group in the target molecule can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in poor separation, tailing peaks, and potential product loss. This protocol outlines a robust method to overcome these challenges.

Physicochemical Properties and Chromatography Strategy

To develop an effective purification strategy, understanding the physicochemical properties of the target compound is essential.

PropertyValue/InformationSignificance for Chromatography
Molecular Formula C₁₁H₁₃N₃-
Molecular Weight 187.24 g/mol -
Appearance Likely a solid at room temperatureImportant for sample preparation.
Polarity Predicted to be of intermediate to high polarityThe presence of an aromatic amine and a pyrrolidine ring contributes to its polarity. This dictates the choice of a suitable mobile phase.
Solubility Expected to be soluble in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and methanol.Crucial for dissolving the sample for loading onto the column.
Basicity The amino group is basic.This can cause strong binding to the acidic silica gel stationary phase.
Storage Store under inert gas (nitrogen or argon) at 2–8 °C.[1]Indicates potential sensitivity to air or moisture.

Given the basicity of the target compound, two primary strategies are recommended for successful purification by normal-phase column chromatography:

  • Use of a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase will neutralize the acidic sites on the silica gel surface, preventing strong adsorption of the basic analyte.

  • Use of a Modified Stationary Phase: Employing an amine-functionalized silica gel can provide a less acidic environment and reduce unwanted interactions.

This protocol will focus on the more common and cost-effective approach of using a mobile phase modifier with standard silica gel.

Experimental Protocol

This protocol is a general guideline and should be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), ≥99%

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

Preliminary Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the TLC plate with the crude mixture.

  • Develop the TLC plates in a chamber containing various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1) with the addition of 0.5-1% triethylamine.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will provide a retention factor (Rf) for the target compound of approximately 0.2-0.35.

Column Chromatography Procedure

1. Column Packing:

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 1% TEA).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution to create a dry-loading sample.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the column.

3. Elution:

  • Carefully add the initial mobile phase to the column.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes.

  • Monitor the elution of compounds by spotting the collected fractions on TLC plates.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

StepMobile Phase Composition (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
195:5 (+ 1% TEA)2Elute non-polar impurities.
290:10 (+ 1% TEA)2Continue eluting less polar compounds.
380:20 (+ 1% TEA)5-10Elute the target compound.
470:30 (+ 1% TEA)2-3Elute more polar impurities if necessary.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity by appropriate analytical methods (e.g., HPLC, NMR).

Workflow and Diagrams

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. Preliminary TLC Analysis Column_Packing 2. Column Packing TLC->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Gradient Elution Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Product_Isolation 7. Product Isolation Fraction_Analysis->Product_Isolation

Caption: Workflow for the purification of this compound.

Logical Relationship of Key Parameters

Chromatography_Parameters Compound_Properties Compound Properties (Polarity, Basicity) Stationary_Phase Stationary Phase (Silica Gel) Compound_Properties->Stationary_Phase dictates choice of Mobile_Phase Mobile Phase (Hexane:EtOAc + TEA) Compound_Properties->Mobile_Phase influences composition Separation_Efficiency Separation Efficiency (High Purity) Stationary_Phase->Separation_Efficiency affects Mobile_Phase->Separation_Efficiency determines

Caption: Key parameters influencing chromatographic separation.

Conclusion

The described column chromatography protocol provides a reliable method for the purification of this compound. The key to a successful separation is the preliminary TLC analysis to determine the optimal mobile phase and the use of triethylamine to mitigate the effects of the basic amine interacting with the acidic silica gel. This procedure can be adapted for various scales, making it suitable for both research and process development applications in the pharmaceutical industry.

References

mass spectrometry analysis of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometry Analysis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Application Note

Introduction

This compound, with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol , is a small molecule containing a primary aromatic amine, a pyrrolidine ring, and a nitrile group.[1][2] Compounds of this class are of significant interest in pharmaceutical research and drug development due to their potential biological activity. Accurate and sensitive quantification of such molecules in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This document outlines a robust and reproducible method for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenge

The analysis of polar compounds like primary aromatic amines can be challenging.[3] Key considerations include achieving good chromatographic peak shape, minimizing matrix effects, and ensuring sensitive detection. The method described herein utilizes a reversed-phase liquid chromatography system for effective separation and electrospray ionization (ESI) for efficient generation of protonated molecular ions, followed by tandem mass spectrometry for selective and sensitive quantification.

Method Summary

The analytical method involves a simple "dilute-and-shoot" sample preparation protocol, which is efficient for initial screening and method development.[4] Chromatographic separation is achieved on a C18 column using a gradient elution of water and acetonitrile with formic acid as a mobile phase additive to promote protonation. The mass spectrometer is operated in the positive ion electrospray (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This approach allows for the accurate quantification of the analyte even in complex sample matrices.

Hypothetical Results and Discussion

Given the basic nature of the amino and pyrrolidine groups, this compound is expected to ionize efficiently in positive ESI mode to form the protonated molecule [M+H]⁺ at m/z 188.2. Collision-induced dissociation (CID) of this precursor ion is predicted to yield characteristic product ions. The most probable fragmentation pathways involve the cleavage of the pyrrolidine ring, leading to a stable immonium ion, a common fragmentation pattern for N-alkylated pyrrolidines.[5]

Table 1: Hypothetical Quantitative Data and MS/MS Parameters

ParameterValueDescription
Precursor Ion (Q1) m/z 188.2Protonated molecule [M+H]⁺.
Product Ion (Q3) - Quantifier m/z 117.1Proposed fragment corresponding to the benzonitrile core after loss of the pyrrolidine moiety.
Product Ion (Q3) - Qualifier m/z 70.1Proposed fragment corresponding to the pyrrolidine immonium ion.
Dwell Time 100 msTime spent acquiring data for each MRM transition.
Collision Energy (CE) - Quantifier 25 eVOptimized energy for the fragmentation of the precursor ion to the quantifier product ion.
Collision Energy (CE) - Qualifier 35 eVOptimized energy for the fragmentation of the precursor ion to the qualifier product ion.
Declustering Potential (DP) 60 VVoltage applied to prevent ion clusters from entering the mass analyzer.

Visualizations

G Figure 1: Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL in Methanol) p2 Working Standards (Serial Dilution) p1->p2 p3 Sample Dilution ('Dilute-and-Shoot') p2->p3 a1 LC Separation (C18 Column) p3->a1 Injection a2 MS Detection (ESI+, MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification d2->d3

Figure 1: Experimental Workflow for LC-MS/MS Analysis.

G Figure 2: Predicted Fragmentation Pathway precursor Precursor Ion [M+H]⁺ m/z 188.2 loss1 - C₅H₈N precursor->loss1 loss2 - C₆H₄N₂ precursor->loss2 fragment1 Product Ion m/z 117.1 fragment2 Product Ion m/z 70.1 loss1->fragment1 loss2->fragment2

Figure 2: Predicted Fragmentation Pathway.

Detailed Experimental Protocol

1.0 Sample Preparation

This protocol uses a "dilute-and-shoot" approach, suitable for relatively clean samples or for initial method development.[4] For complex matrices like plasma or urine, protein precipitation or solid-phase extraction (SPE) may be required.[6][7]

  • 1.1 Reagents and Materials

    • This compound (analytical standard)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • 2 mL autosampler vials with caps[8]

  • 1.2 Preparation of Stock Solution (1 mg/mL)

    • Accurately weigh approximately 10 mg of the analytical standard.

    • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Store the stock solution at 2-8°C, protected from light.

  • 1.3 Preparation of Working and Calibration Standards

    • Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards.

    • A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

  • 1.4 Sample Preparation

    • Dilute the sample to be analyzed with a 50:50 (v/v) mixture of acetonitrile and water to bring the expected analyte concentration within the calibration range.

    • Vortex the diluted sample for 15 seconds.

    • If particulates are visible, filter the sample through a 0.22 µm syringe filter.[8]

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

2.0 Liquid Chromatography (LC) Method

  • 2.1 Instrumentation and Column

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent, is recommended for good retention and peak shape of polar aromatic compounds.[3]

  • 2.2 Mobile Phases

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • 2.3 Chromatographic Conditions

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      0.5 5
      4.0 95
      5.0 95
      5.1 5

      | 7.0 | 5 |

3.0 Mass Spectrometry (MS) Method

  • 3.1 Instrumentation and Ionization

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • 3.2 Instrument Parameters

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow (Nitrogen): 800 L/hr

    • Cone Gas Flow (Nitrogen): 50 L/hr

    • Collision Gas: Argon

  • 3.3 MRM Transitions

    • Quantifier: 188.2 → 117.1

    • Qualifier: 188.2 → 70.1

4.0 Data Analysis

  • Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions using the instrument's software.

  • Generate a calibration curve by plotting the peak area of the quantifier transition against the concentration of the calibration standards.

  • Apply a linear regression model with a 1/x weighting to the calibration curve. The coefficient of determination (r²) should be >0.99 for a valid curve.[3]

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

  • Confirm the identity of the analyte by ensuring that the retention time and the ratio of the quantifier to qualifier ion areas in the samples match those of an authentic standard.

References

Application Note: FT-IR Spectroscopic Analysis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its molecular structure comprises a benzonitrile core functionalized with an amino group and a pyrrolidine ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for obtaining an FT-IR spectrum of this compound and a comprehensive analysis of its expected spectral features.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the amino group (-NH2), the nitrile group (-C≡N), the aromatic benzene ring, and the aliphatic pyrrolidine ring. The predicted wavenumbers for the major vibrational modes are summarized in the table below. These predictions are based on established group frequency correlations and data from analogous structures.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450-3300Strong, DoubletN-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
2970-2850MediumC-H stretchingPyrrolidine Ring (CH₂)
2230-2210Strong, SharpC≡N stretchingNitrile (-C≡N)
1640-1600Medium-StrongN-H bending (scissoring)Primary Amine (-NH₂)
1600-1450Medium-WeakC=C stretchingAromatic Ring
1470-1440MediumCH₂ bending (scissoring)Pyrrolidine Ring (CH₂)
1340-1250StrongC-N stretchingAryl-Amine & Alkyl-Amine
900-675Medium-StrongC-H out-of-plane bendingAromatic Ring

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR is a versatile method that requires minimal sample preparation.

I. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

II. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe moistened with isopropanol or ethanol to remove any residues. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the characteristic absorption bands and correlate them with the corresponding functional groups using the data presented in the table above and standard FT-IR correlation charts.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.

Visualizations

experimental_workflow Experimental Workflow for FT-IR Analysis A Instrument Preparation B Background Spectrum Acquisition A->B Clean Crystal C Sample Placement on ATR Crystal B->C Place Sample D Sample Spectrum Acquisition C->D Apply Pressure E Data Processing and Analysis D->E Subtract Background F Cleaning E->F Final Spectrum

Caption: Workflow for FT-IR analysis using ATR.

Application Notes and Protocols: In Vitro Kinase Assay for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of a novel compound, "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," against the Rearranged during Transfection (RET) receptor tyrosine kinase.

The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutation or rearrangement, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinomas. This protocol is designed to be a comprehensive guide for researchers to determine the potency of "this compound" as a potential RET inhibitor. The methodology described herein utilizes the robust and sensitive ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands from the glial cell line-derived neurotrophic factor (GDNF) family and their co-receptors, dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[1][2] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1] Constitutive activation of RET leads to uncontrolled cell growth and tumor formation.

RET_Signaling_Pathway Ligand GDNF Family Ligand CoR GFRα Co-receptor Ligand->CoR RET_inactive RET Receptor (Inactive Monomer) CoR->RET_inactive Binds & Recruits RET_active RET Receptor (Active Dimer) RET_inactive->RET_active Dimerization pRET Phosphorylated RET (p-RET) RET_active->pRET Autophosphorylation Adaptor Adaptor Proteins (e.g., SHC, FRS2) pRET->Adaptor Docking RAS_RAF RAS/RAF/MEK/ERK (MAPK) Pathway Adaptor->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Inhibitor->pRET Inhibition

Caption: Simplified RET signaling pathway and the inhibitory action of "this compound".

Quantitative Data Summary

The following table presents representative in vitro potency data for known RET inhibitors, Pralsetinib and Selpercatinib. This data is provided as a reference for the expected potency of selective RET inhibitors and to serve as a benchmark for the evaluation of "this compound".

CompoundTargetAssay TypeIC50 (nM)
Pralsetinib Wild-Type RETBiochemical0.4[3]
RET M918TBiochemical0.4[3]
RET V804LBiochemical0.3[3]
RET V804MBiochemical0.4[3]
CCDC6-RETBiochemical0.4[3]
Selpercatinib Wild-Type RETBiochemical14.0[4]
RET V804MBiochemical24.1[4]
RET G810RBiochemical530.7[4]
RET M918TBiochemical2.0[1]

Experimental Protocol: In Vitro RET Kinase Assay

This protocol details the steps for determining the in vitro inhibitory activity of "this compound" against RET kinase using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Recombinant human RET kinase

  • "this compound" (test compound)

  • Known RET inhibitor (e.g., Pralsetinib or Selpercatinib as a positive control)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • DMSO

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

In_Vitro_Kinase_Assay_Workflow Start Start: Reagent Preparation Prepare_Inhibitor Prepare Serial Dilutions of 'this compound' and Controls (DMSO, Positive Control) Start->Prepare_Inhibitor Dispense_Inhibitor Dispense Inhibitor/Controls into Assay Plate Prepare_Inhibitor->Dispense_Inhibitor Add_Kinase Add Diluted RET Kinase (except in 'no enzyme' control wells) Dispense_Inhibitor->Add_Kinase Initiate_Reaction Initiate Kinase Reaction by Adding Substrate/ATP Mixture Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP by Adding ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at Room Temperature (40 minutes) Stop_Reaction->Incubate_Stop Detect_Signal Convert ADP to ATP and Generate Luminescent Signal by Adding Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect Incubate at Room Temperature (30-60 minutes) Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence with a Plate Reader Incubate_Detect->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro RET kinase assay using the ADP-Glo™ method.

Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compound and Controls: Prepare a stock solution of "this compound" in 100% DMSO (e.g., 10 mM). Create a series of dilutions in kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%. Prepare similar dilutions for the positive control inhibitor. For the negative control, use kinase buffer with the same final DMSO concentration.

  • RET Enzyme: Dilute the recombinant RET kinase to the desired working concentration in kinase buffer. The optimal concentration should be empirically determined to ensure the reaction is within the linear range of the assay.

  • Substrate/ATP Mixture: Prepare a mixture of the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the RET kinase to accurately determine the potency of ATP-competitive inhibitors.

2. Kinase Reaction:

  • Add 2.5 µL of the serially diluted "this compound," positive control, or DMSO vehicle to the appropriate wells of a 384-well plate.

  • Add 5 µL of the diluted RET enzyme to each well (except for the 'no enzyme' control wells, to which 5 µL of kinase buffer should be added).

  • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

3. Signal Generation and Detection:

  • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.[5]

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the RET kinase activity.

  • Calculate the percentage of inhibition for each concentration of "this compound" using the following formula:

    % Inhibition = 100 x [1 - (Signalinhibitor - Signalno enzyme) / (SignalDMSO - Signalno enzyme)]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive framework for the in vitro evaluation of "this compound" as a potential inhibitor of RET kinase. The detailed protocol for the ADP-Glo™ kinase assay, along with the contextual information on the RET signaling pathway and representative data for known inhibitors, offers researchers a robust starting point for their investigations. Adherence to this protocol will enable the generation of reliable and reproducible data on the potency and potential of this novel compound in the context of targeted cancer therapy.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a novel small molecule with potential biological activity. Due to its structural similarity to compounds with known pharmacological effects, such as selective androgen receptor modulators (SARMs), H3 receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors, a systematic evaluation of its cellular effects is warranted. These application notes provide a comprehensive suite of cell-based assays to conduct an initial screening of the compound's activity, including its effects on cell viability, proliferation, and apoptosis. Furthermore, protocols for more specific mechanistic assays are provided should the initial screening suggest activity in pathways related to kinase inhibition, receptor binding, or enzyme inhibition.

Primary Screening: Assessing General Cellular Effects

The initial step in characterizing the biological activity of this compound is to determine its impact on fundamental cellular processes. The following assays are recommended for a primary screen.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Vehicle Control (0)100
0.1
1
10
50
100

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation. The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA and detected with a specific antibody.[3]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 24-72 hours.

  • BrdU Labeling: Add 10 µL of 10X BrU labeling solution to each well for a final concentration of 1X. Incubate for 2-4 hours at 37°C.[4]

  • Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[4]

  • Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.[4]

  • Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature.

  • Stop Reaction and Readout: Add 100 µL of Stop Solution and measure the absorbance at 450 nm.

Data Presentation:

Concentration of this compound (µM)Absorbance at 450 nm (Mean ± SD)Proliferation Index (%)
Vehicle Control (0)100
0.1
1
10
50
100

Experimental Workflow:

BrdU_Assay_Workflow cluster_prep Preparation & Treatment cluster_labeling Labeling cluster_detection Detection cluster_readout Readout seed_cells Seed Cells treat_compound Treat with Compound (24-72h) seed_cells->treat_compound add_brdu Add BrdU Labeling Solution treat_compound->add_brdu incubate_brdu Incubate for 2-4h add_brdu->incubate_brdu fix_denature Fix and Denature DNA incubate_brdu->fix_denature primary_ab Add Anti-BrdU Antibody fix_denature->primary_ab secondary_ab Add HRP-conjugated Secondary Ab primary_ab->secondary_ab add_substrate Add TMB Substrate secondary_ab->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction measure_absorbance Measure Absorbance at 450 nm stop_reaction->measure_absorbance

Caption: Workflow for the BrdU Cell Proliferation Assay.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a luminescent signal.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation:

Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
Vehicle Control (0)1.0
0.1
1
10
50
100
Positive Control

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Outcome stimulus Compound Treatment initiator_caspases Initiator Caspases (e.g., Caspase-8, 9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, 7) initiator_caspases->executioner_caspases substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified Apoptotic Signaling Pathway.

Secondary Screening: Elucidating the Mechanism of Action

If the primary screening assays indicate significant activity, the following secondary assays can be employed to investigate the potential mechanism of action of this compound.

Cell-Based Kinase Phosphorylation Assay

This assay measures the phosphorylation of a specific kinase substrate within cells to determine if the compound acts as a kinase inhibitor.

Experimental Protocol:

  • Cell Culture: Culture cells known to have an active kinase pathway of interest.

  • Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • ELISA or Western Blot: Use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blotting. For ELISA, coat a 96-well plate with a capture antibody for the total substrate, add cell lysates, and then detect with a phospho-specific antibody conjugated to HRP. For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis: Quantify the signal and normalize the level of the phosphorylated protein to the total protein.

Data Presentation:

Concentration of this compound (µM)Phospho-Protein/Total Protein Ratio (Mean ± SD)% Inhibition of Phosphorylation
Vehicle Control (0)0
0.1
1
10
50
100

Kinase Inhibition Workflow:

Kinase_Inhibition_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_readout Readout treat_cells Treat Cells with Compound lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein elisa_wb ELISA or Western Blot quantify_protein->elisa_wb data_analysis Analyze Phosphorylation Level elisa_wb->data_analysis Receptor_Binding receptor Receptor receptor2 Receptor labeled_ligand Labeled Ligand labeled_ligand2 Labeled Ligand test_compound Test Compound test_compound2 Test Compound receptor2->labeled_ligand2 Binding receptor2->test_compound2 DPP4_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Readout add_enzyme Add DPP-IV Enzyme add_inhibitor Add Test Compound add_enzyme->add_inhibitor add_substrate Add Fluorogenic Substrate add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence

References

Developing Structure-Activity Relationship (SAR) Studies for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of Structure-Activity Relationship (SAR) studies targeting analogs of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This chemical scaffold has shown potential as a basis for Selective Androgen Receptor Modulators (SARMs), which are of significant interest in drug discovery for their potential to provide the therapeutic benefits of androgens with fewer side effects.

Introduction

The this compound core structure presents multiple opportunities for chemical modification to explore the SAR and optimize pharmacological properties such as potency, selectivity, and metabolic stability. This document outlines the synthetic strategies, in vitro and in vivo biological evaluation, and metabolic stability assessment crucial for a comprehensive SAR campaign.

Synthetic Protocols

A general synthetic approach to generate analogs of this compound is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.

Scheme 1: General Synthesis of this compound Analogs

A Starting Material (e.g., 4-Bromo-3-nitrobenzonitrile) B Buchwald-Hartwig Amination (Pyrrolidine analog) A->B Pd catalyst, ligand, base C Reduction of Nitro Group B->C Reducing agent (e.g., SnCl2, H2/Pd-C) D Final Analog C->D Purification

Caption: General synthetic workflow for analog synthesis.

Protocol 2.1: Synthesis of 4-(Pyrrolidin-1-yl)-3-nitrobenzonitrile (Intermediate)

This protocol describes a Buchwald-Hartwig amination reaction to couple a pyrrolidine derivative with an aryl bromide.

  • Materials:

    • 4-Bromo-3-nitrobenzonitrile

    • Pyrrolidine (or substituted pyrrolidine)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Nitrogen or Argon gas

  • Procedure:

    • To a dry round-bottom flask, add 4-bromo-3-nitrobenzonitrile (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous toluene to dissolve the solids.

    • Add pyrrolidine (1.2 equiv) followed by sodium tert-butoxide (1.4 equiv).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(pyrrolidin-1-yl)-3-nitrobenzonitrile.

Protocol 2.2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro group to an amine.

  • Materials:

    • 4-(Pyrrolidin-1-yl)-3-nitrobenzonitrile

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 4-(pyrrolidin-1-yl)-3-nitrobenzonitrile (1.0 equiv) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (5.0 equiv) portion-wise.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Evaluation Protocols

The following protocols are essential for characterizing the biological activity of the synthesized analogs and establishing a robust SAR.

Protocol 3.1: Androgen Receptor (AR) Competitive Binding Assay

This assay determines the binding affinity of the test compounds to the androgen receptor.[1][2]

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen, such as [³H]-R1881, for binding to the AR ligand-binding domain.[2]

  • Materials:

    • Recombinant human androgen receptor

    • [³H]-R1881 (radiolabeled ligand)

    • Test compounds

    • Dihydrotestosterone (DHT) as a positive control

    • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)[2]

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (DHT) in the assay buffer.

    • In a 96-well plate, add the diluted test compounds or control.

    • Add the [³H]-R1881 solution to all wells at a final concentration of ~1 nM.[2]

    • Add the diluted recombinant human AR to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[2]

    • Separate the bound and free radioligand using a method such as hydroxylapatite slurry or a filter binding assay.[2]

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3.2: In Vivo Hershberger Assay

This in vivo assay evaluates the androgenic and anti-androgenic activity of compounds in castrated male rats.[3][4][5]

  • Principle: The weights of androgen-dependent tissues in castrated rats, such as the ventral prostate, seminal vesicles, and levator ani muscle, are measured after treatment with the test compound. An increase in tissue weight indicates androgenic activity, while a decrease in tissue weight in the presence of an androgen like testosterone propionate indicates anti-androgenic activity.[4]

  • Animals: Peripubertal male rats, castrated at approximately 42 days of age.[3]

  • Procedure:

    • Allow the rats a post-castration recovery period of at least 7 days.[3]

    • Divide the animals into groups (n ≥ 6 per group).[3]

    • For androgenic activity: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.[4]

    • For anti-androgenic activity: Co-administer the test compound with a daily dose of testosterone propionate (e.g., 0.2-0.4 mg/kg/day).[3]

    • Include vehicle control and positive control (e.g., testosterone propionate for androgenic assay, flutamide for anti-androgenic assay) groups.

    • Approximately 24 hours after the last dose, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis).[5]

    • Statistically analyze the tissue weight data to determine significant differences between the treated and control groups.

cluster_0 Hershberger Assay Workflow A Castrated Male Rats B 10-Day Dosing A->B C Necropsy & Tissue Weighing B->C D Data Analysis C->D

Caption: Workflow for the Hershberger assay.

Metabolic Stability Protocol

Protocol 4.1: Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of compounds in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7]

  • Principle: The rate of disappearance of a test compound when incubated with liver microsomes and a cofactor (NADPH) is measured over time to determine its metabolic stability.

  • Materials:

    • Pooled human or rat liver microsomes

    • Test compounds

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (or NADPH)[6]

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Add the test compound to the reaction mixture at a final concentration of typically 1-10 µM.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

    • Plot the natural logarithm of the percentage of the compound remaining versus time and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation for SAR Analysis

To facilitate the analysis of Structure-Activity Relationships, all quantitative data should be summarized in a clear and organized table.

Table 1: SAR Data for this compound Analogs

Compound IDAR Binding IC₅₀ (nM)Hershberger Assay (Androgenic Activity, % of TP)Liver Microsomal Stability (t₁/₂, min)
Parent HHHValueValueValue
Analog 1 CH₃HHValueValueValue
Analog 2 HFHValueValueValue
Analog 3 HHOHValueValueValue
.....................

Note: R¹, R², and R³ represent positions for chemical modification on the scaffold.

Androgen Receptor Signaling Pathway

Understanding the downstream effects of AR activation is crucial for interpreting the biological data. The following diagram illustrates a simplified androgen receptor signaling pathway.

cluster_0 Cytoplasm cluster_1 Nucleus DHT DHT / Analog AR Androgen Receptor (AR) DHT->AR Binding HSP Heat Shock Proteins AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Proteins Protein Synthesis Transcription->Proteins Cellular_Response Cellular Response (e.g., Muscle Growth) Proteins->Cellular_Response

Caption: Simplified androgen receptor signaling pathway.

Upon binding to an androgen or an agonist analog like a SARM, the androgen receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements on the DNA, leading to the transcription of target genes and subsequent cellular responses.

References

Application Notes and Protocols for Pyrrolidinyl Benzonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.

The aminobenzonitrile scaffold is a versatile starting point for the synthesis of various heterocyclic systems found in known kinase inhibitors, such as quinazolines and pyrimidines. The incorporation of a pyrrolidine moiety can enhance aqueous solubility and provide a three-dimensional structure that can improve binding affinity and selectivity for the target kinase.

This document provides detailed application notes and protocols for the investigation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and its derivatives as potential kinase inhibitors. While direct evidence for the kinase inhibitory activity of this specific compound is not established in the literature, the protocols outlined below are based on standard methodologies for the evaluation of novel small molecule kinase inhibitors.

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will consider a hypothetical scenario where a derivative of this compound, hereafter referred to as PB-1 , is being investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF EGF->EGFR Binds PB1 PB-1 (Inhibitor) PB1->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition by PB-1.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of PB-1 as a kinase inhibitor.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)
EGFR (wild-type)50
VEGFR2>1000
PDGFRβ>1000
SRC500

Table 2: Cell-Based Assay Data

Cell LineTarget PathwayIC₅₀ (nM) for Inhibition of Cell Proliferation
A431 (EGFR overexpressing)EGFR150
HUVEC (VEGFR2 expressing)VEGFR2>5000
MDA-MB-231 (EGFR low expression)->5000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase in a cell-free system.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (PB-1) B Dispense Test Compound (serial dilutions) into 384-well plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ F->G

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (PB-1) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of PB-1 in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the desired final concentrations in the assay.

  • Assay Plate Setup: Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Proliferation_Assay_Workflow A Seed Cells in 96-well plates and allow to attach overnight B Treat Cells with serial dilutions of Test Compound (PB-1) A->B C Incubate for 72 hours B->C D Add Cell Proliferation Reagent (e.g., CellTiter-Glo®) C->D E Incubate and Measure Luminescence D->E F Data Analysis: - Plot % Viability vs. [Compound] - Calculate IC₅₀ E->F

Caption: Workflow for a Cell-Based Proliferation Assay.

Materials:

  • Cancer cell lines (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom tissue culture plates

  • Test compound (PB-1) dissolved in DMSO

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PB-1 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Allow the plate and the cell proliferation reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Detection: Incubate the plate for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Disclaimer

The information provided in this document is for research purposes only. The compound "this compound" has not been established as a kinase inhibitor in the scientific literature. The protocols and data presented are based on generalized methodologies for the evaluation of potential kinase inhibitors and should be adapted and validated for specific research applications. All laboratory work should be conducted by trained personnel in accordance with standard laboratory safety procedures.

Investigating "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" as a Selective Androgen Receptor Modulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed experimental protocols for the investigation of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," herein designated as APB-SARM-X, as a potential selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate.[1][2][3] The protocols outlined below describe the necessary in vitro and in vivo assays to characterize the binding affinity, functional activity, and tissue selectivity of novel compounds like APB-SARM-X.

Introduction to APB-SARM-X

APB-SARM-X is a novel nonsteroidal small molecule with a chemical structure, this compound, that suggests potential interaction with the androgen receptor. The presence of a pyrrolidine ring and a benzonitrile moiety are features found in other known SARMs.[4][5][6] The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, known to contribute to the stereochemistry and three-dimensional structure of bioactive molecules.[7][8] The nitrile group in benzonitrile derivatives can be crucial for biological activity.[9] This document outlines the experimental framework to evaluate its efficacy and selectivity as a SARM.

Chemical Structure of APB-SARM-X:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • CAS Number: 219921-68-3

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[10][11] SARMs are designed to modulate this pathway in a tissue-specific manner.[12]

Figure 1: Androgen Receptor Signaling Pathway with SARM.

Experimental Protocols

The following protocols are designed to assess the SARM potential of APB-SARM-X.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of APB-SARM-X to the androgen receptor by measuring its ability to displace a radiolabeled androgen.[10][13][14]

Protocol Workflow:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AR Source (e.g., rat prostate cytosol) - [3H]-R1881 (radioligand) - Test Compounds (APB-SARM-X) start->prepare_reagents incubation Incubate AR, [3H]-R1881, and Test Compound prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Hydroxylapatite or Filter Binding) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate IC50 - Determine Ki quantification->analysis end End analysis->end

Figure 2: AR Competitive Binding Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

    • Prepare a stock solution of the radioligand, [³H]-R1881 (a synthetic androgen), and dilute to a working concentration (e.g., 1 nM) in assay buffer.

    • Prepare serial dilutions of APB-SARM-X, a reference SARM (e.g., Ostarine), and a non-binding control in DMSO, then dilute in assay buffer. The final DMSO concentration should not exceed 1%.[10]

    • Prepare the androgen receptor source, for instance, from rat prostate cytosol.[13][14]

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compounds.

    • For total binding, add assay buffer with DMSO.

    • For non-specific binding, add a high concentration of unlabeled DHT (e.g., 10 µM).[10]

    • Add the [³H]-R1881 working solution to all wells.

    • Add the diluted androgen receptor preparation to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[10]

  • Separation and Quantification:

    • Separate the bound and free radioligand using a method like hydroxylapatite (HAP) slurry or a filter binding assay.[10]

    • Quantify the radioactivity of the bound ligand using a liquid scintillation counter.[14]

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-R1881 against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data:

CompoundIC₅₀ (nM)Ki (nM)
APB-SARM-X 15.28.9
Ostarine (Reference)3.82.2
Negative Control>10,000>5,800
In Vitro Androgen Receptor Transactivation Assay

This assay measures the functional ability of APB-SARM-X to activate or inhibit androgen receptor-mediated gene transcription.[15][16][17]

Protocol Workflow:

Transactivation_Assay_Workflow start Start cell_culture Culture cells stably transfected with AR and an ARE-luciferase reporter gene (e.g., PC-3, U2-OS) start->cell_culture treatment Treat cells with test compounds (agonist mode) or with DHT + test compounds (antagonist mode) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity (Luminometer) cell_lysis->luciferase_assay analysis Data Analysis: - Calculate EC50 (agonist) - Calculate IC50 (antagonist) luciferase_assay->analysis end End analysis->end

Figure 3: AR Transactivation Assay Workflow.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., PC-3, U2-OS) that has been stably co-transfected with the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (ARE).[15][16]

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of APB-SARM-X or a reference agonist (e.g., DHT).

    • Antagonist Mode: Treat the cells with a fixed concentration of DHT (e.g., at its EC₈₀) along with serial dilutions of APB-SARM-X or a reference antagonist (e.g., Bicalutamide).

  • Incubation and Lysis:

    • Incubate the treated cells for 24 hours at 37°C.

    • Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay and Data Analysis:

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • For agonist mode, calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonist mode, calculate the IC₅₀ (the concentration that inhibits 50% of the DHT-induced response).

Hypothetical Data:

CompoundAgonist EC₅₀ (nM)% Max Response (vs. DHT)Antagonist IC₅₀ (nM)
APB-SARM-X 25.885%>10,000
DHT (Reference)0.5100%N/A
Bicalutamide (Reference)N/AN/A150
In Vivo Tissue Selectivity Assay (Hershberger Assay)

This in vivo assay evaluates the anabolic (muscle) and androgenic (prostate) effects of APB-SARM-X in a castrated rat model.[2]

Methodology:

  • Animal Model:

    • Use juvenile male rats, castrated at approximately 21 days of age.

    • Allow a post-castration recovery period of 7-10 days.

  • Dosing and Tissue Collection:

    • Administer APB-SARM-X, a reference compound (e.g., testosterone propionate - TP), or vehicle control daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • On day 11, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic indicator) and the ventral prostate (androgenic indicator).

  • Data Analysis:

    • Compare the weights of the levator ani muscle and ventral prostate across the different treatment groups.

    • Calculate the anabolic/androgenic ratio to determine tissue selectivity.

Hypothetical Data:

Treatment Group (Dose)Levator Ani Weight (mg)Ventral Prostate Weight (mg)Anabolic/Androgenic Ratio
Vehicle Control35 ± 420 ± 3N/A
APB-SARM-X (10 mg/kg) 120 ± 1245 ± 62.67
APB-SARM-X (30 mg/kg) 185 ± 1860 ± 83.08
TP (1 mg/kg)190 ± 20250 ± 250.76

SARM Discovery and Development Cascade

The investigation of a potential SARM like APB-SARM-X typically follows a structured discovery and development cascade.

SARM_Discovery_Cascade cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development binding_assay AR Binding Assay (High Affinity?) transactivation_assay AR Transactivation Assay (Agonist Activity?) binding_assay->transactivation_assay Hits hershberger_assay Hershberger Assay (Tissue Selectivity?) transactivation_assay->hershberger_assay Leads pk_pd Pharmacokinetics & Pharmacodynamics hershberger_assay->pk_pd toxicology Toxicology Studies pk_pd->toxicology formulation Formulation Development toxicology->formulation clinical_trials Clinical Trials formulation->clinical_trials Candidate start Compound Library start->binding_assay

Figure 4: SARM Discovery and Development Cascade.

Summary and Conclusion

The protocols detailed in this document provide a robust framework for the initial characterization of "this compound" (APB-SARM-X) as a potential selective androgen receptor modulator. The hypothetical data presented suggests that APB-SARM-X demonstrates promising SARM characteristics: moderate binding affinity to the androgen receptor, potent agonist activity in vitro, and a favorable anabolic-to-androgenic ratio in vivo. Further investigation into its pharmacokinetic profile, safety, and efficacy in various disease models is warranted. These application notes serve as a foundational guide for researchers dedicated to the discovery and development of novel, tissue-selective therapeutics targeting the androgen receptor.

References

Application Note: High-Throughput Screening of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" Derivative Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities, including kinases, G-protein coupled receptors, and other enzymes. Its synthetic tractability allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns. This application note provides a comprehensive framework for the design and execution of a high-throughput screening (HTS) cascade to identify and validate novel drug candidates derived from this scaffold. The protocols outlined herein cover primary biochemical screening, secondary cell-based assays, and preliminary ADME-Tox profiling to ensure the identification of robust and developable lead compounds.

Experimental Design and Workflow

A tiered screening approach is recommended to efficiently identify potent and selective compounds while minimizing resource expenditure. The workflow progresses from a broad primary screen to more specific secondary and tertiary assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Characterization A Library of This compound Derivatives B High-Throughput Screening (HTS) (e.g., Kinase Activity Assay) A->B C Identification of Primary Hits (>50% Inhibition at 10 µM) B->C D Dose-Response Analysis (IC50) C->D E Orthogonal Assay (e.g., Binding Assay) D->E F Cell-Based Potency Assay (e.g., Cell Viability) E->F G Selectivity Profiling (Kinase Panel) F->G H Preliminary ADME-Tox (PAMPA, Microsomal Stability) G->H I Hit-to-Lead Optimization H->I G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Application Notes and Protocols for Determining the IC50 Value of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. While the specific biological target of this compound is under active investigation, its structural motifs, featuring a benzonitrile and a pyrrolidine group, suggest potential activity as a kinase inhibitor. The following protocols outline both a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's effect on cell viability, which is a common downstream consequence of kinase inhibition.

Introduction

This compound is a small molecule with potential therapeutic applications. The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to explore pharmacophore space effectively due to its three-dimensional structure. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding.[1][2] Given that many kinase inhibitors incorporate similar heterocyclic and nitrile functionalities, we hypothesize that this compound may exhibit inhibitory activity against a protein kinase.

The determination of the IC50 value is a critical step in the characterization of a new chemical entity. It provides a quantitative measure of the concentration of the compound required to inhibit a specific biological process by 50%.[3][4] This application note details two common methods for IC50 determination: a biochemical kinase assay and a cell-based viability assay.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound against a hypothetical kinase (e.g., Kinase X) and a cancer cell line (e.g., HeLa).

Compound Assay Type Target/Cell Line IC50 (µM)
This compoundBiochemical Kinase AssayKinase X2.5
This compoundCell Viability AssayHeLa10.8
Staurosporine (Control)Biochemical Kinase AssayKinase X0.01
Staurosporine (Control)Cell Viability AssayHeLa0.05

Experimental Protocols

This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[5][6]

Materials:

  • Recombinant human Kinase X enzyme

  • Kinase X substrate peptide

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (test compound) dissolved in DMSO

  • Staurosporine (positive control) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase-Detection Reagent

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Enzyme/Substrate Preparation: Prepare a master mix containing the Kinase X enzyme and its substrate peptide in the kinase assay buffer.

  • Reaction Setup: Add 5 µL of the enzyme/substrate master mix to each well of a 384-well plate.

  • Inhibitor Addition: Add 50 nL of the serially diluted test compound or control to the appropriate wells.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for Kinase X.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to convert ADP to ATP.

    • Add 10 µL of Kinase-Detection Reagent to each well to convert ATP to a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.

Data Analysis:

  • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software like GraphPad Prism.[5]

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound) dissolved in DMSO

  • Staurosporine (positive control) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance from wells with medium only.

  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]

Mandatory Visualizations

G cluster_biochemical Biochemical Kinase Assay Workflow A Prepare Serial Dilutions of Compound D Add Compound to Plate A->D B Prepare Enzyme/Substrate Master Mix C Add Master Mix to 384-well Plate B->C C->D E Initiate Reaction with ATP D->E F Incubate at 30°C for 60 min E->F G Add ADP-Glo™ Reagent F->G H Add Kinase-Detection Reagent G->H I Measure Luminescence H->I J Data Analysis and IC50 Calculation I->J

Caption: Workflow for the biochemical kinase assay.

G cluster_cellbased Cell-Based Viability Assay (MTT) Workflow A Seed Cells in 96-well Plate B Incubate for 24 hours A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Data Analysis and IC50 Calculation I->J

Caption: Workflow for the cell-based MTT viability assay.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the two-step synthesis of this compound, which typically involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

Step 1: Nucleophilic Aromatic Substitution

Reaction: 2-Chloro-5-nitrobenzonitrile + Pyrrolidine → 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

Q1: My SNAr reaction is showing low conversion to the desired product. What are the possible causes and solutions?

A1: Low conversion in the SNAr reaction can be attributed to several factors. The reaction involves the displacement of a leaving group from an aromatic ring by a nucleophile, a process that is highly dependent on reaction conditions. The electron-withdrawing nitro group on the starting material, 2-chloro-5-nitrobenzonitrile, activates the ring for nucleophilic attack.[1]

Potential CauseTroubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Poor Solvent Choice Ensure a suitable polar aprotic solvent such as DMSO or DMF is used. These solvents are effective at solvating the intermediate Meisenheimer complex.[2]
Inadequate Reaction Time Extend the reaction time and monitor the reaction progress at regular intervals.
Base Not Used or Inappropriate The addition of a non-nucleophilic base, such as triethylamine (TEA), can be beneficial to neutralize the HCl generated during the reaction, which can protonate the pyrrolidine nucleophile and reduce its effectiveness.[2]
Moisture in the Reaction Ensure all reagents and solvents are dry, as water can compete with the nucleophile and lead to side products.

Q2: I am observing significant side products in my SNAr reaction. How can I minimize their formation?

A2: Side product formation is a common challenge. In this specific reaction, potential side reactions include the displacement of the nitro group or reactions involving impurities.

Side Product/IssueMitigation Strategy
Displacement of the Nitro Group While less common than halide displacement, the nitro group can sometimes act as a leaving group, especially at high temperatures.[3] If this is suspected, try running the reaction at a lower temperature for a longer duration.
Formation of Impurities from Reagents Use high-purity starting materials and solvents to avoid unwanted side reactions.
Complex Reaction Mixture If the reaction mixture is complex, consider a thorough purification of the crude product by column chromatography.
Step 2: Nitro Group Reduction

Reaction: 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile → this compound

Q3: My nitro reduction is incomplete, and I am isolating a mixture of starting material and intermediates. How can I drive the reaction to completion?

A3: Incomplete reduction of the nitro group is a frequent issue, often resulting in the presence of intermediates like nitroso and hydroxylamine compounds.[4]

Potential CauseTroubleshooting Steps
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O). A typical stoichiometry is 3-5 equivalents.[4]
Low Reaction Temperature Many nitro reductions require heating to reflux to proceed at a reasonable rate.[4]
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. For SnCl₂ reductions, ethanol is a common choice.[5]
Deactivated Reducing Agent Use a fresh batch of the reducing agent. Some reducing agents can degrade upon storage.

Q4: The workup of my SnCl₂ reduction is difficult due to the formation of tin salts. What is the best way to handle this?

A4: The workup of SnCl₂ reductions often involves the precipitation of tin salts upon basification, which can make product isolation challenging.[6][7]

IssueRecommended Procedure
Formation of Tin Salt Precipitates After the reaction is complete, cool the mixture and carefully add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the solution is basic (pH > 8). This will precipitate the tin salts.
Difficult Filtration The tin salt precipitate can be gelatinous and difficult to filter. It is often recommended to filter the mixture through a pad of Celite to aid filtration. Wash the Celite pad thoroughly with the reaction solvent or another suitable organic solvent to recover the product.[7]
Product Trapped in Precipitate If the product is suspected to be trapped in the precipitate, the filter cake can be washed multiple times with a suitable organic solvent. Alternatively, after basification, the entire mixture can be vigorously stirred with an organic solvent to extract the product before filtration.

Q5: I am concerned about the potential reduction of the nitrile group. How can I avoid this?

A5: While strong reducing agents like LiAlH₄ can reduce nitriles to amines, milder reagents used for nitro group reduction are generally chemoselective.[8][9]

Reducing AgentSelectivity for Nitro vs. Nitrile
SnCl₂ Highly selective for the reduction of aromatic nitro groups in the presence of nitriles.[5]
Fe/HCl or Fe/NH₄Cl Also provides good selectivity for the reduction of nitro groups over nitriles.[8]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Can potentially reduce both the nitro and nitrile groups, although conditions can often be optimized for selective nitro reduction. Careful monitoring is required.[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction.

  • Materials:

    • 2-Chloro-5-nitrobenzonitrile (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile and DMF (or DMSO) to make a 0.5 M solution.

    • Add triethylamine and pyrrolidine to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-nitro-2-(pyrrolidin-1-yl)benzonitrile.

Protocol 2: Synthesis of this compound

This protocol describes a typical reduction of the nitro group using stannous chloride.

  • Materials:

    • 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Celite

  • Procedure:

    • In a round-bottom flask, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile in ethanol.

    • Add stannous chloride dihydrate to the solution.

    • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Start_1 2-Chloro-5-nitrobenzonitrile + Pyrrolidine Reaction_1 SNAr Reaction (DMF, TEA, 80-100°C) Start_1->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile Purification_1->Intermediate Start_2 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile Reaction_2 Reduction (SnCl2·2H2O, EtOH, Reflux) Start_2->Reaction_2 Workup_2 Basification & Filtration (NaHCO3, Celite) Reaction_2->Workup_2 Purification_2 Purification (Optional) Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_snar S_NAr Troubleshooting cluster_reduction Nitro Reduction Troubleshooting cluster_workup Workup Troubleshooting snar_issue Low Conversion? snar_temp Increase Temperature snar_issue->snar_temp Yes snar_time Extend Reaction Time snar_issue->snar_time Yes snar_solvent Check Solvent (DMSO/DMF) snar_issue->snar_solvent Yes snar_base Add Base (TEA) snar_issue->snar_base Yes red_issue Incomplete Reaction? red_reagent Increase Reducing Agent red_issue->red_reagent Yes red_temp Increase Temperature (Reflux) red_issue->red_temp Yes red_solubility Check Solubility red_issue->red_solubility Yes workup_issue Difficult Filtration? workup_celite Use Celite workup_issue->workup_celite Yes workup_wash Thoroughly Wash Precipitate workup_issue->workup_wash Yes

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) of Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of aminobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the SNAr of aminobenzonitriles in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

  • Question: My SNAr reaction with an aminobenzonitrile substrate is showing low or no conversion, even after extended reaction times. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in SNAr reactions involving aminobenzonitriles can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Substrate Reactivity: The aromatic ring must be sufficiently activated towards nucleophilic attack. This requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The nitrile group (-CN) is a moderate EWG. If the aminobenzonitrile substrate is not sufficiently activated, consider using a substrate with additional EWGs (e.g., a nitro group) if your synthetic route allows. The amino group is an electron-donating group (EDG), which deactivates the ring for SNAr. Its position relative to the leaving group and EWGs is crucial.

    • Nucleophilicity: The chosen nucleophile may not be strong enough. The nucleophilicity of common nucleophiles follows the general trend: RS⁻ > R₂N⁻ > RO⁻ > RNH₂ > RSH > ROH. If using a neutral nucleophile like an amine or alcohol, the addition of a base to generate the more nucleophilic conjugate base is often necessary.

    • Base Strength: If a base is used, its strength is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can lead to side reactions, such as the formation of a benzyne intermediate, especially with unactivated aryl halides.[1] For alcohol and thiol nucleophiles, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are commonly used to generate the corresponding alkoxide or thiolate in situ.[2][3] For amine nucleophiles, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to quench the generated acid.

    • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[4] Ethereal solvents like THF and 1,4-dioxane can also be effective.[5] Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Temperature: Reaction rates are temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate. However, excessively high temperatures can lead to decomposition of starting materials or products.[6] Microwave heating can sometimes be employed to accelerate the reaction.[7]

    • Leaving Group Ability: The nature of the leaving group is important. For SNAr reactions, the reactivity order is generally F > Cl > Br > I.[4] Fluorine is a good leaving group in this context because the rate-determining step is the nucleophilic attack, which is facilitated by the electronegativity of the fluorine atom.[8]

Issue 2: Formation of Multiple Products or Byproducts

  • Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?

  • Answer: The formation of multiple products can be due to several factors:

    • Reaction with the Amino Group: The amino group of the aminobenzonitrile is itself a nucleophile and can compete with the intended nucleophile, leading to polymerization or other side reactions. If this is suspected, protection of the amino group (e.g., by acylation) may be necessary.[9]

    • Reaction at the Nitrile Group: While generally less reactive than the aromatic ring in an activated SNAr substrate, the nitrile group can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[6][9]

    • Benzyne Formation: With very strong bases like sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, which can lead to a mixture of regioisomers.[1][10] This is more prevalent with less activated aryl halides. Using a weaker base can mitigate this.

    • Over-reaction: If the product of the initial SNAr reaction is also susceptible to nucleophilic attack, a second substitution may occur. This can be controlled by using a stoichiometric amount of the nucleophile and carefully monitoring the reaction progress.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying my product. What are some effective work-up and purification strategies for SNAr reactions?

  • Answer: Purification can be challenging, especially with residual high-boiling point solvents like DMSO or DMF.

    • Work-up: A common work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

    • Removal of High-Boiling Solvents: To remove DMF or DMSO, multiple aqueous washes may be necessary. Alternatively, azeotropic distillation with a solvent like toluene can be effective.

    • Purification Techniques:

      • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A slow cooling process promotes the formation of larger, purer crystals. If the product remains colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[11]

      • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is typically used for elution.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic aromatic substitution (SNAr) of aminobenzonitriles?

A1: The SNAr reaction of aminobenzonitriles typically proceeds via a two-step addition-elimination mechanism.[5][8]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitrile group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide ion).

Q2: How does the position of the amino group affect the reactivity of aminobenzonitriles in SNAr reactions?

A2: The amino group is an electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack.[8] Its effect is most pronounced when it is ortho or para to the leaving group, as it can donate electron density to the ring through resonance, destabilizing the negatively charged Meisenheimer complex. An amino group meta to the leaving group has a weaker deactivating effect.

Q3: Can I use O-, N-, and S-nucleophiles in SNAr reactions with aminobenzonitriles?

A3: Yes, a wide variety of nucleophiles can be used, including alkoxides/phenoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles).[3] The reactivity of the nucleophile is a key factor in the success of the reaction. Thiolates are generally the most reactive, followed by amines and then alkoxides.[13]

Q4: How can I monitor the progress of my SNAr reaction?

A4: The most common method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[1] Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Data Presentation

The following tables summarize representative reaction conditions for the SNAr of various halo-aminobenzonitriles with different nucleophiles. Note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: SNAr of Halo-aminobenzonitriles with N-Nucleophiles

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTriethylamineEthanolReflux3Moderate to excellent
2-ChloropyrazineMorpholineK₂CO₃THFRoom Temp24-
4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrilePiperidineK₂CO₃THFRoom Temp24-

Data compiled from various sources, including references[14][15][16].

Table 2: SNAr of Halo-aminobenzonitriles with O-Nucleophiles

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-Fluoro-5-nitroanilineMethanolNaHTHF60-80-Good
4-NitrobenzonitrileSodium Methoxide-DMSORoom Temp-Variable
2-Fluoro-5-nitrobenzene-1,4-diaminePhenolt-BuOKDMF60-80-Good

Data compiled from various sources, including references[3][13][17].

Table 3: SNAr of Halo-aminobenzonitriles with S-Nucleophiles

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Activated aryl halidesThiourea/Alkyl halide-Aq. Triton X-100--Good
2-Halopyridinium salt1-OctanethiolK₂CO₃AcetonitrileRoom Temp-High
1-Chloro-2,4-dinitrobenzeneBiothiols-Aqueous25--

Data compiled from various sources, including references[4][18][19].

Experimental Protocols

The following are representative protocols for the SNAr of halo-aminobenzonitriles with different classes of nucleophiles. These should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of an N-substituted aminobenzonitrile.

  • Materials:

    • 2-Chloro-4-aminobenzonitrile

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Tetrahydrofuran (THF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-4-aminobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous THF to dissolve the starting materials.

    • Add morpholine (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)

This protocol describes a general procedure for the synthesis of an aryloxy-substituted aminobenzonitrile.

  • Materials:

    • 4-Fluoro-2-aminobenzonitrile

    • 4-Methoxyphenol

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenol (1.2 eq) in anhydrous DMF.

    • Add KOtBu (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

    • Add 4-fluoro-2-aminobenzonitrile (1.0 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes a general procedure for the synthesis of a thioether-substituted aminobenzonitrile.

  • Materials:

    • 4-Chloro-3-aminobenzonitrile

    • Thiophenol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C and slowly add thiophenol (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

    • Add a solution of 4-chloro-3-aminobenzonitrile (1.0 eq) in anhydrous THF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr Mechanism for Aminobenzonitriles

Caption: General mechanism of SNAr on a halo-aminobenzonitrile.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in SNAr Check_Activation Is the ring sufficiently activated? (EWG ortho/para to LG) Start->Check_Activation Check_Nucleophile Is the nucleophile strong enough? Check_Activation->Check_Nucleophile Yes Add_EWG Consider a more activated substrate Check_Activation->Add_EWG No Check_Base Is the base appropriate? Check_Nucleophile->Check_Base Yes Use_Stronger_Nu Use a stronger nucleophile or add a base to deprotonate Check_Nucleophile->Use_Stronger_Nu No Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Change_Base Optimize base strength (avoid excessively strong bases) Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMF, DMSO, or Acetonitrile Check_Solvent->Change_Solvent No End Yield Improved Check_Temp->End Yes Increase_Temp Gradually increase temperature (monitor for decomposition) Check_Temp->Increase_Temp No Add_EWG->Check_Nucleophile Use_Stronger_Nu->Check_Base Change_Base->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->End

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Decision Tree for Optimizing SNAr Conditions

Optimization_Decision_Tree Start Optimizing SNAr Reaction Solvent_Choice Solvent Selection Start->Solvent_Choice Polar_Aprotic Polar Aprotic (DMF, DMSO, MeCN) Solvent_Choice->Polar_Aprotic Start with Ethereal Ethereal (THF, Dioxane) Solvent_Choice->Ethereal Alternative Base_Choice Base Selection (if applicable) Carbonate K₂CO₃, Cs₂CO₃ Base_Choice->Carbonate For O/S Nucleophiles Hydride_Alkoxide NaH, KOtBu Base_Choice->Hydride_Alkoxide Stronger Conditions Amine_Base TEA, DIPEA Base_Choice->Amine_Base For N Nucleophiles Temp_Time Temperature & Time RT Room Temperature, 12-24 h Temp_Time->RT Initial attempt Heat 50-100 °C, monitor by TLC Temp_Time->Heat If slow Purification Purification Strategy Polar_Aprotic->Base_Choice Ethereal->Base_Choice Carbonate->Temp_Time Hydride_Alkoxide->Temp_Time Amine_Base->Temp_Time RT->Purification Heat->Purification

Caption: A decision tree for the systematic optimization of SNAr reaction conditions.

References

Technical Support Center: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and efficient synthesis is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.

  • Step 1: Nucleophilic Aromatic Substitution. 2-Chloro-5-nitrobenzonitrile or 2-Fluoro-5-nitrobenzonitrile is reacted with pyrrolidine to form 5-nitro-2-(pyrrolidin-1-yl)benzonitrile. The nitro group in the para position to the leaving group (chloro or fluoro) activates the aromatic ring for nucleophilic attack.[1][2]

  • Step 2: Nitro Group Reduction. The resulting 5-nitro-2-(pyrrolidin-1-yl)benzonitrile is then reduced to the desired product, this compound.

Q2: What are the critical parameters to control during the SNAr reaction (Step 1)?

The key parameters to control are temperature, reaction time, and the purity of reagents and solvents.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, but excessively high temperatures can lead to side reactions and decomposition.[3]

  • Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction.[4] The presence of water can lead to hydrolysis side products.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction.

Q3: Which reducing agents are suitable for the nitro group reduction (Step 2)?

Several methods can be employed for the reduction of the nitro group. The choice depends on the scale of the reaction, available equipment, and downstream processing considerations. Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This is often a clean and high-yielding method.

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Conversion in SNAr Reaction (Step 1)

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
Impure Reagents or Solvent Ensure all reagents are of high purity and that the solvent is anhydrous. Water can react with the starting material and reduce yield.[4]
Inadequate Mixing For heterogeneous mixtures (e.g., with potassium carbonate), ensure vigorous stirring to facilitate proper mixing and reaction.
Deactivated Starting Material Verify the purity and identity of the 2-halo-5-nitrobenzonitrile starting material.
Issue 2: Presence of Impurities After SNAr Reaction (Step 1)

Common Side Products and Their Identification

Side ProductPotential CauseAnalytical Identification (LC-MS)
Unreacted 2-halo-5-nitrobenzonitrile Incomplete reaction (insufficient time or temperature).A peak corresponding to the molecular weight of the starting material.
5-Nitro-2-hydroxybenzonitrile Presence of water in the reaction mixture leading to hydrolysis.A peak corresponding to the molecular weight of the hydrolyzed product.
Bis-pyrrolidinylbenzonitrile derivatives If the starting material contains multiple leaving groups.A peak corresponding to the molecular weight of the di-substituted product.
Polymeric materials Excessively high reaction temperatures or prolonged reaction times.Broad, unresolved peaks in the chromatogram.
Issue 3: Incomplete Nitro Group Reduction (Step 2)

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst. Ensure the catalyst was not unduly exposed to air.
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., metal in acid reduction).
Low Hydrogen Pressure (Catalytic Hydrogenation) Ensure the system is properly sealed and increase the hydrogen pressure if necessary and safe to do so.
Reaction Time Too Short Monitor the reaction by TLC or LC-MS until the starting nitro compound is fully consumed.
Issue 4: Formation of Side Products During Reduction (Step 2)

Common Side Products and Their Mitigation

Side ProductPotential CauseMitigation Strategy
Azoxy, Azo, or Hydrazo intermediates Incomplete reduction of the nitro group.Ensure complete conversion by extending the reaction time or using a more active catalyst/reducing agent.
Dehalogenation products (if applicable) If other halogen substituents are present on the ring, they may be removed during catalytic hydrogenation.Consider a different reduction method, such as metal/acid reduction, which is less prone to dehalogenation.
Hydrolysis of the nitrile group Harsh acidic or basic conditions during workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (Step 1)

  • To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (5-10 volumes), add potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.

Protocol 2: Synthesis of this compound (Step 2 - Catalytic Hydrogenation)

  • Dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Reduction SM 2-Chloro-5-nitrobenzonitrile Reaction1 Heat (80-100°C) SM->Reaction1 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction1 Solvent DMF, K2CO3 Solvent->Reaction1 Intermediate 5-nitro-2-(pyrrolidin-1-yl)benzonitrile Intermediate2 5-nitro-2-(pyrrolidin-1-yl)benzonitrile Reaction1->Intermediate ReducingAgent H2, Pd/C Reaction2 Reduction ReducingAgent->Reaction2 FinalProduct This compound Intermediate2->Reaction2 Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Step 1? CheckTemp Increase Temperature? Start->CheckTemp Yes ImpurityDetected Impurity Detected? Start->ImpurityDetected No CheckPurity Check Reagent/Solvent Purity? CheckTemp->CheckPurity No Improvement Success Problem Resolved CheckTemp->Success Improved CheckMixing Improve Stirring? CheckPurity->CheckMixing No Improvement CheckPurity->Success Improved CheckMixing->Success Improved UnreactedSM Unreacted Starting Material? ImpurityDetected->UnreactedSM Yes Hydrolysis Hydrolysis Product? UnreactedSM->Hydrolysis No IncreaseTime Increase Reaction Time/Temp UnreactedSM->IncreaseTime Yes UseAnhydrous Use Anhydrous Solvents Hydrolysis->UseAnhydrous Yes IncreaseTime->Success UseAnhydrous->Success

Caption: Troubleshooting logic for the SNAr reaction (Step 1).

References

Technical Support Center: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and logical two-step synthetic pathway for this compound is outlined below. This route begins with a nucleophilic aromatic substitution (SNA r) reaction, followed by the reduction of a nitro group.

  • Step 1: Nucleophilic Aromatic Substitution. This step involves the reaction of 2-fluoro-5-nitrobenzonitrile with pyrrolidine. The electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic attack by pyrrolidine.[1][2][3] This reaction yields the intermediate, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to an amino group to yield the final product. Common and effective reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder (Fe) in acidic medium.[4][5][6] These methods are generally preferred over catalytic hydrogenation to avoid the potential reduction of the nitrile group.[6]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution

Q2: The yield of the nucleophilic aromatic substitution reaction is low. What are the potential causes and solutions?

A2: Low yield in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reaction Temperature: The temperature might be too low for an efficient reaction rate or too high, leading to side product formation. The ideal temperature should be determined empirically, starting from a moderate temperature (e.g., 80°C in DMF) and adjusting as needed.

  • Base Inefficiency: An inadequate amount or strength of the base can hinder the reaction. A base like potassium carbonate (K₂CO₃) is typically used to neutralize the HF formed during the substitution. Ensure the base is anhydrous and used in sufficient excess (e.g., 2 equivalents).

  • Moisture in the Reaction: The presence of water can negatively impact the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: Multiple spots are observed on the TLC plate after the substitution reaction, indicating the formation of byproducts. What could be the reason?

A3: The formation of multiple byproducts can be due to:

  • Side Reactions: Overheating the reaction can lead to decomposition or the formation of undesired products. Maintain a consistent and optimized reaction temperature.

  • Impure Starting Materials: The purity of 2-fluoro-5-nitrobenzonitrile and pyrrolidine is crucial. Use freshly distilled pyrrolidine and ensure the purity of the fluorinated starting material.

Step 2: Nitro Group Reduction

Q4: The reduction of the nitro group is incomplete, and the final product is contaminated with the nitro intermediate. How can this be resolved?

A4: Incomplete reduction is a common issue. Consider the following:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure an adequate excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) is used.

  • Inadequate Acidity: For reductions with SnCl₂ or Fe, a sufficiently acidic environment is necessary. The reaction is typically carried out in the presence of concentrated HCl.

  • Reaction Time: The reduction may require a longer reaction time to go to completion. Monitor the reaction by TLC until the nitro intermediate is no longer visible.

Q5: The nitrile group is being reduced during the nitro group reduction. How can this be prevented?

A5: The reduction of the nitrile group is a known side reaction, especially with less selective reducing agents.[6]

  • Choice of Reducing Agent: Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions (high pressure and temperature). Tin(II) chloride (SnCl₂) or iron powder (Fe) in an acidic medium are generally chemoselective for the reduction of the nitro group in the presence of a nitrile.[6]

  • Reaction Conditions: If using catalytic hydrogenation, opt for milder conditions, for example, using a specific catalyst like sulfided platinum on carbon (Pt/C) which can show selectivity for nitro group reduction.[6]

Data Presentation

The following table summarizes hypothetical reaction conditions for the two-step synthesis of this compound. Yields are indicative and may vary based on the specific experimental setup and scale.

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
12-Fluoro-5-nitrobenzonitrile, PyrrolidineK₂CO₃DMF804-685-95
25-Nitro-2-(pyrrolidin-1-yl)benzonitrileSnCl₂·2H₂O, HClEthanolReflux3-580-90

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. To this stirring suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-nitro-2-(pyrrolidin-1-yl)benzonitrile.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture at reflux for 3-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Reduction 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile Reaction1 SNAr Reaction (K2CO3, DMF, 80°C) 2-Fluoro-5-nitrobenzonitrile->Reaction1 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction1 Intermediate 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile Reaction1->Intermediate Reaction2 Reduction (SnCl2.2H2O, HCl, EtOH, Reflux) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

G Start Low Yield or Impurities? Step1 Issue in Step 1 (SNAr)? Start->Step1 Yes Step2 Issue in Step 2 (Reduction)? Start->Step2 No Incomplete_Reaction1 Incomplete Reaction? - Extend reaction time - Increase temperature Step1->Incomplete_Reaction1 Low Conversion Byproducts1 Byproducts Formed? - Check starting material purity - Optimize temperature Step1->Byproducts1 Multiple Spots on TLC Incomplete_Reaction2 Incomplete Reduction? - Increase reducing agent - Ensure acidity Step2->Incomplete_Reaction2 Nitro Intermediate Remains Nitrile_Reduction Nitrile Reduction? - Use chemoselective reagent (SnCl2/Fe) - Avoid harsh conditions Step2->Nitrile_Reduction Loss of Nitrile Group

Caption: Troubleshooting decision tree for the synthesis.

References

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a small molecule with the following properties:

PropertyValue
CAS Number 219921-68-3
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol

Q2: What is the predicted solubility of this compound?

A2: Based on in silico predictions, the aqueous solubility of this compound is low. This can present challenges in biological assays requiring aqueous buffers. The predicted solubility data is summarized below.

ParameterPredicted ValueInterpretation
LogS (ESOL) -3.09Poorly soluble
Solubility in water 4.58e-01 mg/mLPoorly soluble
2446.03 µM
Solubility Class Poorly soluble

Disclaimer: These are computationally predicted values and should be experimentally verified.

Q3: In which organic solvents can I dissolve this compound?

A3: While experimental data is limited, compounds with similar structures are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q4: What type of biological activity is expected from this compound?

A4: The chemical scaffold, containing aminobenzonitrile and pyrrolidine moieties, is commonly found in kinase inhibitors. Therefore, it is plausible that this compound may exhibit inhibitory activity against one or more protein kinases and could be evaluated in oncology or inflammation-related studies.

Troubleshooting Guides for Biological Assays

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Media

Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This phenomenon, known as "crashing out," is common for hydrophobic compounds when they are transferred from a high-concentration organic stock solution to an aqueous environment where their solubility is much lower.

Troubleshooting Workflow:

start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 Precipitate Persists end_node Clear Solution Achieved step1->end_node Resolved step3 Modify Solvent System step2->step3 Precipitate Persists step2->end_node Resolved step4 Pre-warm Aqueous Solution step3->step4 Precipitate Persists step3->end_node Resolved step4->end_node Resolved

Caption: Decision tree for addressing compound precipitation.

Recommended Solutions:

  • Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed aqueous buffer or media. This gradual decrease in solvent concentration can help prevent precipitation.

  • Use of Co-solvents: For some assays, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol) to the final aqueous solution can improve the solubility of the compound. However, you must first validate the tolerance of your assay system to the co-solvent.

  • Pre-warm Media/Buffer: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer, as solubility often increases with temperature.

  • Brief Sonication: After dilution, brief sonication of the solution can sometimes help to redissolve fine precipitates.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays

Question: My compound shows potent activity in a biochemical kinase assay, but the potency is significantly lower and more variable in a cell-based viability assay. Could this be a solubility issue?

Answer: Yes, poor solubility is a common reason for discrepancies between biochemical and cell-based assay results. If the compound is not fully dissolved in the cell culture medium, the actual concentration exposed to the cells is lower than the nominal concentration, leading to an underestimation of its potency.

Strategies to Investigate and Mitigate:

  • Solubility Confirmation: Before conducting a cell-based assay, perform a visual inspection of the compound diluted in the final cell culture medium at the highest concentration to be tested. Check for any signs of precipitation over the time course of your experiment.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing the free concentration available to interact with the cells. Consider reducing the serum percentage in your assay medium if your cells can tolerate it for the duration of the experiment.

  • Assay Time: For compounds with borderline solubility, precipitation may occur over longer incubation times. If possible, shorten the incubation period of your assay.

  • Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents like cyclodextrins can be used to improve the aqueous solubility of a compound. However, the effect of these agents on your specific assay must be validated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing solutions of this compound for use in biological assays.

Workflow for Solution Preparation:

start Weigh Compound step1 Dissolve in 100% DMSO (e.g., to 10 mM) start->step1 step2 Vortex/Sonicate to Ensure Complete Dissolution step1->step2 step3 Store Stock Solution at -20°C or -80°C step2->step3 step4 Prepare Fresh Working Solutions by Serial Dilution step3->step4 end_node Ready for Assay step4->end_node

Caption: Workflow for preparing compound solutions.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in pre-warmed (37°C) aqueous buffer or cell culture medium to achieve the desired final concentrations for your assay.

    • It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.

Protocol 2: Generic Kinase Activity Assay (Example)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC₅₀ value of an inhibitor.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • This compound working solutions

  • Luminescence-based ADP detection kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Add 2.5 µL of serially diluted this compound or DMSO vehicle control to the wells of a microplate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization:

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Adaptor Adaptor Proteins RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound Inhibitor->Raf Potential Inhibition

Caption: A generic kinase signaling pathway potentially targeted.

stability of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for biological assays?

A1: DMSO is a common solvent for dissolving this compound for in vitro studies. However, it is crucial to be aware of the potential effects of DMSO on your specific experimental system. For cell-based assays, it is recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[1] A vehicle control (medium with the same concentration of DMSO but without the compound) should always be included in your experimental design.[1]

Q2: I observed precipitation when I added my DMSO stock solution of this compound to my aqueous assay buffer/cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds dissolved in DMSO. Here are several steps you can take to mitigate this:

  • Pre-warm the aqueous solution: Warming your cell culture medium or buffer to the experimental temperature (e.g., 37°C) can help improve solubility.[1]

  • Increase the final volume: Adding the DMSO stock to a larger volume of the aqueous solution can help keep the final concentration of the compound below its solubility limit.[1]

  • Enhance dispersion: Add the DMSO stock solution dropwise while gently vortexing or stirring the aqueous solution to ensure rapid and even mixing.[1]

  • Consider alternative solvents: If precipitation persists, consider using a different solvent system, though this may require further validation for compatibility with your assay.

Q3: How should I store my DMSO stock solution of this compound?

A3: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C to minimize degradation. Studies on large compound libraries have shown that room temperature storage can lead to significant compound loss over time.[2] For 2-aminothiazole derivatives, which share some structural similarities, storage at -20°C showed minimal decomposition over two months.[3] Avoid repeated freeze-thaw cycles, as this can also contribute to compound degradation.[4][5] It is best practice to aliquot the stock solution into smaller, single-use vials.

Q4: Can this compound degrade in DMSO?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or non-reproducible assay results Compound degradation in DMSO stock solution.Prepare a fresh stock solution from solid material. Perform a stability study to assess degradation under your storage and experimental conditions (see Experimental Protocols section). Analyze the stock solution purity via LC-MS.
Precipitation of the compound in the assay.Follow the steps outlined in FAQ Q2 to improve solubility and dispersion. Visually inspect for any precipitate in your assay wells.
Inaccurate pipetting of the stock solution.Calibrate your pipettes. Use reverse pipetting for viscous DMSO solutions.
Increased cytotoxicity in vehicle control DMSO concentration is too high for the cell line.Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cells.[1] Keep the final DMSO concentration consistent across all wells and as low as possible.
Loss of compound activity over time Instability of the compound at experimental temperature (e.g., 37°C).Minimize the incubation time of the compound in the assay if possible. Assess the stability of the compound under assay conditions (e.g., in cell culture medium at 37°C) over the time course of your experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol is designed to evaluate the chemical stability of this compound in a DMSO stock solution under various storage conditions.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • HPLC or UPLC system with a UV detector and a mass spectrometer (MS)
  • Appropriate HPLC/UPLC column (e.g., C18)
  • Autosampler vials
  • Pipettes and tips
  • Incubators/ovens set to desired temperatures (e.g., 4°C, room temperature, 40°C)
  • Freezer (-20°C)

2. Procedure:

  • Prepare a stock solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Aliquot the stock solution: Dispense the stock solution into multiple autosampler vials.
  • Time zero (T0) analysis: Immediately analyze one of the freshly prepared aliquots by LC-MS to determine the initial purity and concentration. This will serve as your baseline.
  • Storage conditions: Store the aliquots under different conditions:
  • -20°C (control for minimal degradation)
  • 4°C
  • Room temperature (e.g., 25°C)
  • Elevated temperature (e.g., 40°C for an accelerated stability study)[4][5]
  • Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition and analyze it by LC-MS.
  • Data analysis: Compare the peak area of the parent compound at each time point to the T0 sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each time point.

Quantitative Data Summary (Template)

Storage ConditionTime Point% Compound Remaining (Peak Area vs. T0)Observations (e.g., new peaks)
-20°C1 week
2 weeks
4 weeks
4°C1 week
2 weeks
4 weeks
Room Temperature1 week
2 weeks
4 weeks
40°C1 week
2 weeks
4 weeks

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Inconsistent Assay Results check_stock Is the DMSO stock solution freshly prepared? start->check_stock prepare_fresh Action: Prepare a fresh stock solution. check_stock->prepare_fresh No check_purity Action: Check purity of old stock via LC-MS. check_stock->check_purity check_precipitation Is there visible precipitation in the assay well? check_stock->check_precipitation Yes prepare_fresh->check_precipitation check_purity->check_precipitation optimize_solubility Action: Optimize solubility (pre-warm media, vortex, etc.). check_precipitation->optimize_solubility Yes check_vehicle Does the vehicle control show toxicity? check_precipitation->check_vehicle No optimize_solubility->check_vehicle lower_dmso Action: Lower final DMSO concentration. check_vehicle->lower_dmso Yes stability_study Action: Conduct a formal stability study under assay conditions. check_vehicle->stability_study No end End: Problem Resolved lower_dmso->end stability_study->end

Caption: Troubleshooting workflow for inconsistent assay results.

References

troubleshooting poor reproducibility in "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility issues in experiments involving "5-Amino-2-(pyrrolidin-1-yl)benzonitrile." This document provides troubleshooting advice, detailed experimental protocols, and data-driven insights to help identify and resolve common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the potential causes?

Low yields in the synthesis, which is typically a Buchwald-Hartwig amination, can stem from several factors:

  • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial. For coupling a secondary amine like pyrrolidine, sterically hindered and electron-rich ligands are generally preferred.

  • Incorrect Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If your starting material is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures or longer reaction times.

  • Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. Insolubility of reactants or the base can hinder the reaction.

  • Side Reactions: The most common side reaction is the hydrodehalogenation of the aryl halide starting material (2-chloro-5-aminobenzonitrile). This can be minimized by ensuring an anhydrous and oxygen-free environment.

Q2: I am observing significant amounts of unreacted 2-chloro-5-aminobenzonitrile in my crude product. How can I improve the conversion?

Incomplete conversion is a common issue. Consider the following adjustments:

  • Increase Reaction Time and/or Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature.

  • Optimize Catalyst and Ligand Loading: While typically used in catalytic amounts, insufficient catalyst or ligand can lead to incomplete conversion. A slight increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the outcome.

  • Check Reagent Purity: Impurities in the starting materials, particularly the aryl halide or amine, can inhibit the catalyst. Ensure the purity of your reagents before starting the reaction.

Q3: My final product is difficult to purify, and I suspect the presence of palladium impurities. How can I remove them?

Residual palladium is a common concern in products from cross-coupling reactions and can interfere with subsequent biological assays.[1]

  • Standard Purification: Column chromatography on silica gel is the primary method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Metal Scavenging: If chromatography is insufficient, treatment of the product solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functionalities) can effectively remove residual palladium.

  • Activated Carbon Treatment: Stirring the product in a suitable solvent with activated carbon can also reduce palladium levels, although this may sometimes lead to product loss.

Q4: Can the amino group on the benzonitrile ring interfere with the reaction?

The primary amino group on the 2-chloro-5-aminobenzonitrile is a potential competing nucleophile. However, in Buchwald-Hartwig aminations, the secondary amine (pyrrolidine) is generally more nucleophilic and reactive under typical conditions. If self-coupling or other side reactions involving the primary amine are suspected, consider protecting it (e.g., as a carbamate) before the coupling reaction, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize this compound.

Materials:

  • 2-chloro-5-aminobenzonitrile

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., tBuXPhos Pd G3)

  • A suitable phosphine ligand (e.g., tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add 2-chloro-5-aminobenzonitrile (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Solvent and Amine Addition: Add anhydrous toluene, followed by pyrrolidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters that can be adjusted to troubleshoot and optimize the synthesis.

ParameterStandard ConditionVariation for OptimizationPotential Impact of Variation
Catalyst Pd(OAc)₂ (2 mol%)Use a pre-catalyst (e.g., tBuXPhos Pd G3, 2 mol%)Pre-catalysts are often more air-stable and can lead to more consistent results.
Ligand tBuXPhos (4 mol%)Screen other bulky, electron-rich phosphine ligandsLigand choice significantly affects reaction rate and yield.
Base NaOtBu (1.4 eq)K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)Weaker bases may be necessary for base-sensitive substrates but might require higher temperatures.
Solvent TolueneDioxane or THFSolvent choice affects solubility and reaction temperature. All solvents must be anhydrous.
Temperature 100 °C80 °C to 120 °CHigher temperatures can increase reaction rate but may also promote side reactions.
Reaction Time 12-24 hMonitor by TLC/LC-MS until completionInsufficient time leads to incomplete conversion.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents & Glassware setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add Reagents reaction Heating & Stirring setup->reaction 2. Heat monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring 3. Monitor Progress workup Work-up & Extraction monitoring->workup 4. Quench & Extract purification Column Chromatography workup->purification 5. Purify product Pure Product purification->product 6. Isolate troubleshooting_tree start Poor Reproducibility Issue low_yield Low Yield? start->low_yield incomplete_conversion Incomplete Conversion? start->incomplete_conversion purity_issue Purity Issues? start->purity_issue catalyst_check Check Catalyst Activity & Handling low_yield->catalyst_check Yes ligand_base_check Optimize Ligand/Base low_yield->ligand_base_check Yes side_reactions Check for Side Reactions (e.g., Hydrodehalogenation) low_yield->side_reactions Yes time_temp Increase Reaction Time/Temperature incomplete_conversion->time_temp Yes catalyst_loading Increase Catalyst Loading incomplete_conversion->catalyst_loading Yes reagent_purity Verify Reagent Purity incomplete_conversion->reagent_purity Yes purification_method Optimize Chromatography purity_issue->purification_method Yes pd_removal Use Metal Scavenger purity_issue->pd_removal Yes characterization Characterize Byproducts (NMR, MS) purity_issue->characterization Yes

References

minimizing byproduct formation in pyrrolidine addition to fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile via the nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile with pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the addition of pyrrolidine to 4-fluorobenzonitrile?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this two-step process, the pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the fluorine on the electron-deficient aromatic ring of 4-fluorobenzonitrile. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product, 4-(pyrrolidin-1-yl)benzonitrile. The electron-withdrawing nitrile group (-CN) in the para-position is crucial for activating the ring towards nucleophilic attack.

Q2: What are the most common byproducts in this reaction and how can they be identified?

A2: Common byproducts include:

  • 4-(pyrrolidin-1-yl)benzamide: Formed from the hydrolysis of the nitrile group of the product. This can be identified by a change in the infrared (IR) spectrum (appearance of a C=O stretch) and a different retention time in chromatography.

  • 4-hydroxybenzonitrile: Arises from the reaction of 4-fluorobenzonitrile with any residual water or hydroxide ions, particularly at elevated temperatures.

  • Unreacted starting materials: Residual 4-fluorobenzonitrile and pyrrolidine may be present.

  • Benzyne-related products (less common): Under very strong basic conditions and high temperatures, a benzyne intermediate can form, leading to a mixture of regioisomers. This is less likely under typical SNAr conditions.

These byproducts can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I minimize the formation of 4-(pyrrolidin-1-yl)benzamide?

A3: To minimize the hydrolysis of the nitrile group, it is essential to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. If an aqueous work-up is necessary, it should be performed at a low temperature and for the shortest possible duration.

Q4: What are the optimal reaction conditions to maximize the yield of the desired product?

A4: The optimal conditions often involve a balance between reaction rate and selectivity. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the intermediate complex. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used to neutralize the HF formed during the reaction. The reaction temperature can be optimized, typically ranging from room temperature to moderate heating (e.g., 80-120 °C), to ensure a reasonable reaction rate without promoting side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficient temperature. 2. Inactive catalyst or base. 3. Poor quality of solvent or reagents.1. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 2. Use a fresh batch of base or consider a stronger, non-nucleophilic base. 3. Ensure all solvents and reagents are anhydrous and of high purity.
Formation of a significant amount of 4-hydroxybenzonitrile 1. Presence of water in the reaction mixture. 2. Use of a strong, nucleophilic base (e.g., NaOH, KOH) at elevated temperatures.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Switch to a non-nucleophilic base like potassium carbonate or an amine base.
Product is contaminated with a brown, tarry substance 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, causing oxidative side reactions.1. Reduce the reaction temperature. Consider running the reaction for a longer time at a lower temperature. 2. Perform the reaction under an inert atmosphere (nitrogen or argon).
Difficulty in removing unreacted pyrrolidine after the reaction Pyrrolidine is a relatively high-boiling point amine.1. Perform an acidic wash (e.g., with dilute HCl) during the work-up to protonate the pyrrolidine, making it water-soluble. 2. Use column chromatography for purification.
Product crystallizes out of the reaction mixture prematurely The product may have limited solubility in the chosen solvent at the reaction concentration.1. Use a larger volume of solvent. 2. Consider a solvent in which the product has higher solubility at the reaction temperature.

Data Presentation

Table 1: Effect of Solvent and Base on the SNAr Reaction of 4-Fluorobenzonitrile with Pyrrolidine (Illustrative Data)

Entry Solvent Base Temperature (°C) Time (h) Yield of 4-(pyrrolidin-1-yl)benzonitrile (%) Key Byproducts Observed
1AcetonitrileK₂CO₃801285Minor unreacted starting material
2DMFK₂CO₃80892Trace hydrolysis product
3DMSOK₂CO₃100695Minor hydrolysis product
4TolueneNaH1102460Significant side products, potential for benzyne formation
5AcetonitrileEt₃N801878Unreacted starting material

Note: This table is a representation of expected trends based on general principles of SNAr reactions and is for illustrative purposes.

Experimental Protocols

Representative Protocol for the Synthesis of 4-(pyrrolidin-1-yl)benzonitrile

  • Materials:

    • 4-Fluorobenzonitrile (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluorobenzonitrile and anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Add pyrrolidine dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(pyrrolidin-1-yl)benzonitrile.

Visualizations

reaction_workflow start Start: Assemble Dry Glassware under N2 reagents Add 4-Fluorobenzonitrile, K2CO3, and Anhydrous DMF start->reagents add_pyrrolidine Add Pyrrolidine Dropwise reagents->add_pyrrolidine heat Heat Reaction Mixture (e.g., 80-90 °C) add_pyrrolidine->heat monitor Monitor Reaction by TLC/GC heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product: 4-(pyrrolidin-1-yl)benzonitrile purify->product

Caption: Experimental workflow for the synthesis of 4-(pyrrolidin-1-yl)benzonitrile.

sn_ar_mechanism reagents 4-Fluorobenzonitrile + Pyrrolidine meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) reagents->meisenheimer Nucleophilic Attack product 4-(pyrrolidin-1-yl)benzonitrile + HF meisenheimer->product Elimination of F-

Caption: The SNAr mechanism for the reaction.

byproduct_formation product 4-(pyrrolidin-1-yl)benzonitrile hydrolysis Hydrolysis (+ H2O) product->hydrolysis amide_byproduct 4-(pyrrolidin-1-yl)benzamide hydrolysis->amide_byproduct

Caption: Formation of the primary amide byproduct via hydrolysis.

Technical Support Center: Scale-up Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to address potential challenges during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic pathway involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a starting material like 2-fluoro-5-nitrobenzonitrile with pyrrolidine to form 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile.

  • Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound.

Q2: What are the critical parameters to control during the SNAr reaction?

The key parameters to monitor and control are:

  • Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize side product formation.

  • Stoichiometry: The molar ratio of pyrrolidine to the starting material should be carefully controlled. An excess of pyrrolidine can be used to drive the reaction to completion, but this may complicate purification.

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the reaction.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that could lead to impurity formation.

Q3: Which reduction methods are suitable for converting the nitro group to an amine on a larger scale?

For scale-up, catalytic hydrogenation is often the preferred method due to its high efficiency, cleaner reaction profile, and easier product isolation. Common catalysts include palladium on carbon (Pd/C) or Raney nickel. Chemical reductions using reagents like stannous chloride (SnCl2) can also be employed, but may involve more complex work-up procedures to remove metal salts.[1]

Q4: What are the potential safety hazards to consider during scale-up?

  • Exothermic Reactions: Both the SNAr and some reduction methods can be highly exothermic. Adequate cooling capacity and temperature monitoring are essential.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols.

  • Reagents: Pyrrolidine is a flammable and corrosive liquid. The starting material, 2-fluoro-5-nitrobenzonitrile, is toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary.

Troubleshooting Guide

Low Yield

Q: We are experiencing a low yield in the final product. What are the potential causes and how can we troubleshoot this?

A: Low yield can stem from issues in either the SNAr or the reduction step. A systematic investigation is recommended:

  • Incomplete SNAr Reaction:

    • Verify Starting Material Quality: Ensure the purity of 2-fluoro-5-nitrobenzonitrile and pyrrolidine.

    • Optimize Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Consider a modest increase in temperature or extending the reaction time while monitoring for side product formation.

    • Solvent Choice: Ensure the solvent is anhydrous and suitable for the reaction.

  • Inefficient Reduction:

    • Catalyst Activity: If using catalytic hydrogenation, the catalyst may be deactivated. Use fresh catalyst or increase the catalyst loading. Ensure proper agitation to maintain good contact between the catalyst, substrate, and hydrogen.

    • Incomplete Reaction: Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[2][3]

    • Product Degradation: The final product might be sensitive to the work-up conditions. Use mild acids or bases during extraction and purification.[4]

  • Purification Losses:

    • Extraction: Optimize the pH and choice of solvent for the aqueous work-up to ensure the product is efficiently extracted into the organic phase.

    • Crystallization/Chromatography: Review the solvent system and conditions for purification to minimize product loss.

Impurity Formation

Q: We are observing significant impurities in our final product. How can we identify and minimize them?

A: Impurity profiling is crucial for addressing this issue.

  • Identify the Impurities: Use techniques like LC-MS to determine the mass of the impurities, which can provide clues to their structure.[5] Common impurities could include:

    • Unreacted starting materials or intermediates.

    • Products of side reactions.

  • Minimize Side Reactions:

    • Over-alkylation: In the SNAr step, reaction of the product with the starting material is possible, though less likely in this specific case.

    • Decomposition: The diazonium salt, if a Sandmeyer-type reaction is attempted, is thermally labile and can decompose if not kept at a low temperature (typically 0-5 °C), leading to byproducts.[3]

    • During Reduction: Over-reduction of the nitrile group can occur under harsh hydrogenation conditions. Control of hydrogen pressure and temperature is important.[5]

Purification Challenges

Q: The final product is difficult to purify. What strategies can we employ?

A:

  • Optimize Crystallization: A well-designed crystallization process is often the most effective method for purification at scale. Screen various solvents and solvent mixtures to find conditions that provide good recovery and purity.

  • Acid/Base Extraction: Utilize the basicity of the amino group to your advantage. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the purified product.

  • Chromatography: While less ideal for very large scales, column chromatography with a suitable stationary and mobile phase can be used for purification.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (SNAr Reaction)

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the crude 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (e.g., 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

Quantitative Data Summary

ParameterSNAr ReactionReduction (Catalytic Hydrogenation)
Starting Material 2-fluoro-5-nitrobenzonitrile5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
Reagents PyrrolidineH2, 10% Pd/C
Typical Molar Ratio 1 : 1.21 : 0.01-0.05 (catalyst)
Solvent DMF, DMSOEthanol, Ethyl Acetate
Temperature 60-80 °CRoom Temperature
Pressure Atmospheric~50 psi
Typical Reaction Time 2-6 hours4-12 hours
Work-up Aqueous work-up and extractionFiltration and solvent evaporation

Visualizations

Reaction_Pathway cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction A 2-fluoro-5-nitrobenzonitrile C 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile A->C DMF, 60-80°C B Pyrrolidine B->C DMF, 60-80°C E This compound C->E Ethanol, RT D H2, Pd/C D->E Ethanol, RT

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_step1 Analyze Step 1 (SNAr) Intermediate start->check_step1 step1_ok Step 1 OK check_step1->step1_ok High Purity & Yield step1_issue Step 1 Issue check_step1->step1_issue Low Purity or Yield check_step2 Analyze Step 2 (Reduction) Product step1_ok->check_step2 optimize_step1 Optimize SNAr: - Temperature - Time - Stoichiometry step1_issue->optimize_step1 optimize_step1->check_step1 step2_ok Step 2 OK check_step2->step2_ok High Purity & Yield step2_issue Step 2 Issue check_step2->step2_issue Low Purity or Yield purification Review Purification Method step2_ok->purification optimize_step2 Optimize Reduction: - Catalyst - Pressure - Temperature step2_issue->optimize_step2 optimize_step2->check_step2 purification_ok Purification OK purification->purification_ok Efficient purification_issue Purification Issue purification->purification_issue Significant Loss end Process Optimized purification_ok->end optimize_purification Optimize Purification: - Recrystallization Solvent - Extraction pH purification_issue->optimize_purification optimize_purification->purification

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Purification of Polar Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aminobenzonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar aminobenzonitrile derivatives?

The primary challenges stem from the inherent polarity of these molecules, which can lead to:

  • Poor solubility in common non-polar organic solvents used for chromatography.[1]

  • Strong binding to polar stationary phases like silica gel, making elution difficult.[2]

  • Co-elution with polar impurities , making separation challenging.

  • "Oiling out" during recrystallization instead of forming crystals.[3]

  • Formation of colored impurities due to oxidation or side reactions.[3]

Q2: Which purification techniques are most suitable for polar aminobenzonitrile derivatives?

The most common and effective techniques are:

  • Recrystallization: Ideal for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be found.[3]

  • Column Chromatography: A versatile technique for separating complex mixtures. For highly polar compounds, modifications to standard procedures may be necessary.[2][4]

  • Acid-Base Extraction: Useful for separating aminobenzonitriles from non-basic impurities.[5]

Q3: How can I assess the purity of my purified aminobenzonitrile derivative?

Several analytical methods can be used to determine purity:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related isomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative purity analysis (qNMR) and structural confirmation.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for solid compounds.[3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Compound "oils out" instead of crystallizing. The compound's solubility at the lower temperature is still too high, or the cooling process is too rapid.- Add a small amount of a non-polar solvent (anti-solvent) to the hot solution to decrease solubility. - Ensure the solution is fully dissolved at the higher temperature. - Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.[3]
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.- Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then cool again.[3]
The purified product is still colored. Colored impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the yield.[3]
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation. - Consider using a different solvent or a mixed solvent system.[3]
Column Chromatography Issues
ProblemPossible CauseSolution
Compound does not move from the baseline. The eluent is not polar enough to displace the highly polar compound from the silica gel.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. - Add a small amount of a polar modifier like triethylamine or ammonium hydroxide to the eluent to help displace basic compounds.[2]
Poor separation of the desired compound from impurities. The polarity difference between the compound and impurities is insufficient for the chosen solvent system.- Try a different solvent system. - Consider using a different stationary phase, such as alumina (for basic compounds) or reverse-phase silica.[9] - For very polar, water-soluble compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase or the column is overloaded.- Add a small amount of a modifier (e.g., triethylamine for amines) to the eluent to reduce strong interactions. - Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. - Reduce the amount of sample loaded onto the column.
Compound appears to decompose on the column. The silica gel is acidic and may be degrading acid-sensitive compounds.- Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Use a less acidic stationary phase like neutral alumina.[2]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Polar Aminobenzonitrile Derivative

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>99%Simple, cost-effective, can yield very pure material.Can have lower yields, finding a suitable solvent can be challenging, may not remove all impurities.[3]
Column Chromatography95-99%Highly versatile, can separate complex mixtures.More time-consuming, requires larger volumes of solvent, potential for sample decomposition on the stationary phase.[2]
Acid-Base ExtractionVariableGood for removing non-basic impurities.Only applicable for separating basic compounds from neutral or acidic ones.

Table 2: Common Recrystallization Solvents for Polar Aminobenzonitrile Derivatives

Solvent/Solvent SystemPolarityComments
WaterHighGood for highly polar compounds, but solubility might be low even when hot.[10]
Ethanol/WaterMedium-HighA versatile mixed solvent system where the polarity can be fine-tuned.[3]
EthanolMediumA common choice for moderately polar compounds.[11]
Ethyl Acetate/HexaneLow-MediumGood for compounds that are too soluble in more polar solvents.[10]
Dichloromethane/MethanolMedium-HighCan be effective, but care must be taken due to the volatility of dichloromethane.

Experimental Protocols

Protocol 1: Recrystallization of a Polar Aminobenzonitrile Derivative

Objective: To purify a solid polar aminobenzonitrile derivative from soluble impurities.

Materials:

  • Crude aminobenzonitrile derivative

  • Recrystallization solvent (e.g., ethanol/water mixture)[3]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)[3]

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it.[3]

  • Co-solvent Addition: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of a Polar Aminobenzonitrile Derivative

Objective: To separate a polar aminobenzonitrile derivative from impurities of different polarities.

Materials:

  • Crude aminobenzonitrile derivative

  • Silica gel (or alumina)

  • Eluent (e.g., dichloromethane/methanol mixture)[9]

  • Chromatography column

  • Sand

  • Collection tubes

Methodology:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[12]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for samples not soluble in the eluent, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel before adding it to the column.[13]

  • Elution:

    • Begin eluting with the less polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).[9]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

Caption: Troubleshooting workflow for recrystallization.

Column_Chromatography_Workflow start Start Column Chromatography pack_column Pack column with stationary phase start->pack_column load_sample Load sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC) collect_fractions->analyze_fractions compound_eluted Compound eluted? analyze_fractions->compound_eluted combine_pure Combine pure fractions compound_eluted->combine_pure Yes troubleshoot Troubleshoot: - Increase eluent polarity - Check for decomposition - Consider different stationary phase compound_eluted->troubleshoot No evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product troubleshoot->elute

Caption: General workflow for column chromatography purification.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of NMR spectra of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of complex NMR data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the pyrrolidine ring protons, and the amine protons. The aromatic region will be complex due to the substitution pattern. The pyrrolidine protons will likely appear as multiplets in the aliphatic region. The amino protons may appear as a broad singlet.[1][2] Predicted chemical shifts are summarized in the table below.

Q2: How should the ¹³C NMR spectrum of this compound be interpreted?

A2: The ¹³C NMR spectrum will display signals for the aromatic carbons, the pyrrolidine carbons, and the nitrile carbon. The nitrile carbon is expected to appear in the 115-125 ppm range.[1] The aromatic carbons will resonate between 110-160 ppm.[1] The pyrrolidine carbons will be found in the upfield region of the spectrum.[3][4]

Q3: Why do the aromatic protons show a complex splitting pattern?

A3: The aromatic protons of this compound form a complex spin system. The protons on the benzene ring are in different chemical environments and will exhibit coupling to each other (ortho, meta, and para couplings), leading to overlapping multiplets that can be challenging to interpret directly.[5]

Q4: The amine (NH₂) protons are not visible or appear as a very broad peak. Why is that?

A4: The protons of a primary amine often appear as a broad singlet in the ¹H NMR spectrum due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[1][2] Sometimes, this peak can be very broad and difficult to distinguish from the baseline.

Q5: How can I confirm the presence of the NH₂ protons?

A5: To confirm the presence of the NH₂ protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The protons of the amino group will exchange with deuterium, causing the NH₂ signal to disappear or significantly decrease in intensity.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Overlapping signals in the aromatic region The chemical shifts of the aromatic protons are very close, leading to complex and overlapping multiplets.1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve the overlapping signals. 2. Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of the protons and may improve resolution.[6] 3. Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the aromatic signals.
Broad peaks throughout the spectrum - The sample may not be fully dissolved or may have precipitated. - The sample concentration might be too high. - Poor shimming of the NMR spectrometer.1. Ensure complete dissolution: Check for any solid particles in the NMR tube. If necessary, try a different solvent or warm the sample gently. 2. Optimize sample concentration: Dilute the sample if it is too concentrated. 3. Re-shim the spectrometer: If the solvent peak also appears broad, the magnetic field homogeneity needs to be improved by shimming.[6][7]
Presence of unexpected peaks (impurities) The sample may contain residual solvents (e.g., ethyl acetate, dichloromethane) or other impurities from the synthesis or purification process.1. Dry the sample under high vacuum: This can help remove volatile organic solvents.[6] 2. Check the purity of the NMR solvent: Run a spectrum of the neat solvent to identify any impurity peaks. 3. Repurify the sample: If significant impurities are present, further purification by chromatography or recrystallization may be necessary.
Inaccurate integrations - Overlapping peaks can make accurate integration difficult. - Phasing of the spectrum may be incorrect. - The presence of a broad water peak can interfere with the integration of nearby signals.1. Manually re-phase the spectrum: Ensure the baseline is flat before integration. 2. Use deconvolution software: Some NMR software can deconvolute overlapping peaks to provide more accurate integrations. 3. Use a fresh, dry NMR solvent: To minimize the water peak, use a newly opened bottle of deuterated solvent or dry the solvent over molecular sieves.[6]

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H (H4, H6)6.7 - 7.5Multiplet2H
Aromatic H (H3)6.5 - 6.8Doublet of doublets1H
-NH₂3.5 - 5.0 (variable)Broad Singlet2H
Pyrrolidine -CH₂- (adjacent to N)3.2 - 3.6Multiplet4H
Pyrrolidine -CH₂-1.8 - 2.2Multiplet4H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C≡N118 - 122
Aromatic C-NH₂ (C5)145 - 150
Aromatic C-N(pyrrolidine) (C2)150 - 155
Aromatic C-H (C3, C4, C6)110 - 130
Aromatic C-CN (C1)100 - 105
Pyrrolidine -CH₂- (adjacent to N)45 - 55
Pyrrolidine -CH₂-20 - 30

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer for data acquisition.

Protocol 2: D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of the sample following Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of labile protons.

  • Re-insert the NMR tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare the two spectra to identify the signal that has disappeared or diminished, which corresponds to the NH₂ protons.[6]

Visualizations

troubleshooting_workflow start Start: Complex NMR Spectrum issue Identify Primary Issue start->issue overlap Overlapping Aromatic Signals issue->overlap Overlap broad Broad Peaks issue->broad Broadness impurity Unexpected Peaks issue->impurity Impurities sol_overlap1 Change Solvent overlap->sol_overlap1 sol_overlap2 Higher Field NMR overlap->sol_overlap2 sol_overlap3 2D NMR (COSY) overlap->sol_overlap3 sol_broad1 Check Solubility/ Concentration broad->sol_broad1 sol_broad2 Re-shim Spectrometer broad->sol_broad2 sol_impurity1 Dry Sample impurity->sol_impurity1 sol_impurity2 Repurify impurity->sol_impurity2 end Resolved Spectrum sol_overlap1->end sol_overlap2->end sol_overlap3->end sol_broad1->end sol_broad2->end sol_impurity1->end sol_impurity2->end

Caption: Troubleshooting workflow for complex NMR spectra.

nmr_interpretation_logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_ChemShift Chemical Shift (ppm) - Aromatic (6.5-7.5) - Pyrrolidine (1.8-3.6) - NH2 (variable) H_Integration Integration - Relative number of protons H_Splitting Splitting Pattern - Aromatic (complex multiplets) - Pyrrolidine (multiplets) - NH2 (broad singlet) D2O_Exchange D₂O Exchange - Confirms NH₂ protons H_Splitting->D2O_Exchange C_ChemShift Chemical Shift (ppm) - Nitrile (118-122) - Aromatic (100-155) - Pyrrolidine (20-55) Num_Signals Number of Signals - Corresponds to unique carbons Structure Structure of This compound Structure->H_ChemShift Structure->H_Integration Structure->H_Splitting Structure->C_ChemShift Structure->Num_Signals

Caption: Logic diagram for NMR spectral interpretation.

References

addressing off-target effects of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" in assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For illustrative purposes, this document describes the troubleshooting of off-target effects for "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" under the hypothetical context of it being an inhibitor of "Kinase X".

This guide is intended for researchers, scientists, and drug development professionals using this compound in their assays. Here you will find troubleshooting advice and frequently asked questions to help address potential off-target effects and other experimental issues.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent IC50 values for Kinase X Inhibition

Potential Cause Recommended Action
Compound Stability Prepare fresh serial dilutions for each experiment from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.
Assay Conditions Verify and standardize incubation times, temperature, and ATP concentration, as these can significantly impact kinase activity and inhibitor potency.
Reagent Quality Confirm the activity of the Kinase X enzyme and the quality of the substrate. Use reagents from a trusted supplier.

Issue 2: Unexpected Cellular Phenotype Not Correlated with Kinase X Inhibition

Potential Cause Recommended Action
Off-Target Kinase Inhibition Perform a broad-panel kinase screen to identify other kinases that are inhibited by the compound. This can reveal unintended signaling pathway modulation.
Non-Kinase Off-Target Effects Consider assays for common off-target liabilities, such as GPCR binding or ion channel modulation, which can induce diverse cellular responses.
Compound Cytotoxicity Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine if the observed phenotype is due to general cell toxicity rather than specific pathway inhibition.
Metabolite Activity Investigate whether metabolites of the parent compound have their own biological activities that could contribute to the observed phenotype.

Issue 3: High Background Signal in Cellular Assays

Potential Cause Recommended Action
Compound Autofluorescence Measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths used in the assay. If significant, subtract the background fluorescence from all measurements.
Solvent Effects High concentrations of some solvents can interfere with assay reagents or cellular health, leading to increased background. Titrate the solvent to the lowest effective concentration.
Cell Health Ensure cells are healthy and not overly confluent, as stressed or dying cells can contribute to non-specific signal.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of small molecule inhibitors?

A1: Off-target effects occur when a drug or compound interacts with proteins other than the intended target.[1] These can lead to unexpected side effects or toxicity.[1] Common off-target interactions include binding to other kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.

Q2: How can I determine if this compound is hitting off-targets in my cellular model?

A2: A systematic approach is recommended. Start with a broad kinase panel to assess selectivity. Follow up with cellular thermal shift assays (CETSA) or chemical proteomics to confirm target engagement in a cellular context.[2] Phenotypic screening across a panel of cell lines with known genetic backgrounds can also help correlate activity with specific pathways.

Q3: My results show that this compound is inhibiting several kinases with similar potency to Kinase X. What should I do?

A3: This suggests polypharmacology, which may or may not be desirable. To dissect the contributions of each target to the observed phenotype, you can use techniques like RNAi or CRISPR to knock down the individual off-target kinases and observe the effect on the compound's activity.

Q4: Are there any known liabilities associated with the benzonitrile or pyrrolidine scaffolds?

A4: Both benzonitrile and pyrrolidine are common scaffolds in medicinal chemistry.[3] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The pyrrolidine ring can influence the molecule's 3D structure and basicity, which can affect its binding properties. While generally well-tolerated, these scaffolds can be found in compounds with a range of biological activities, making off-target screening important.

Quantitative Data Summary

The following table presents hypothetical selectivity data for this compound.

Target IC50 (nM) Assay Type
Kinase X (On-Target) 15Biochemical
Kinase Y (Off-Target) 250Biochemical
Kinase Z (Off-Target) >10,000Biochemical
hERG (Off-Target) >20,000Electrophysiology

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the selectivity of this compound against a panel of kinases.

Methodology:

  • A panel of recombinant kinases is used in parallel biochemical assays.

  • Each kinase reaction is set up with its specific substrate and ATP at a concentration close to its Km value.

  • This compound is added at a fixed concentration (e.g., 1 µM).

  • The reactions are incubated at 30°C for 60 minutes.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based method.

  • The percentage of inhibition for each kinase is calculated relative to a DMSO control.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.[3]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Caption: Hypothetical signaling pathway showing inhibition of Kinase X.

Experimental_Workflow Start Start Primary_Assay Primary Assay (Kinase X Inhibition) Start->Primary_Assay Hit_Identified Hit Identified? Primary_Assay->Hit_Identified Selectivity_Screen Kinase Panel Selectivity Screen Hit_Identified->Selectivity_Screen Yes End End Hit_Identified->End No Off_Target_Hit Off-Target Hit? Selectivity_Screen->Off_Target_Hit Cellular_Assay Cellular Assay (Phenotype) Off_Target_Hit->Cellular_Assay Yes Off_Target_Hit->Cellular_Assay No Correlate_Data Correlate Kinase and Cellular Data Cellular_Assay->Correlate_Data Correlate_Data->End

Caption: Workflow for identifying and characterizing off-target effects.

Troubleshooting_Tree Start Unexpected Cellular Phenotype Check_Cytotoxicity Is Compound Cytotoxic? Start->Check_Cytotoxicity General_Toxicity Phenotype likely due to general toxicity Check_Cytotoxicity->General_Toxicity Yes Kinase_Selectivity Is Compound Selective? Check_Cytotoxicity->Kinase_Selectivity No On_Target_Phenotype Phenotype likely due to Kinase X inhibition Kinase_Selectivity->On_Target_Phenotype Yes Off_Target_Investigation Investigate Off-Target (e.g., RNAi, CRISPR) Kinase_Selectivity->Off_Target_Investigation No

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural confirmation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a compound of interest in medicinal chemistry.

While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide leverages data from closely related aminobenzonitrile derivatives to illustrate the power and principles of structural elucidation techniques. By comparing X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide offers a comprehensive overview of the available tools for unambiguous structure determination.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides a wealth of information, including bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding a molecule's physical and chemical properties.[1]

Comparative Crystallographic Data of Aminobenzonitrile Derivatives

To illustrate the insights gained from X-ray crystallography, the following table summarizes the crystallographic data for two related aminobenzonitrile compounds. These examples demonstrate how substitutions on the benzonitrile ring influence the crystal packing and molecular conformation.

Parameter2-Amino-4-chlorobenzonitrile[3](E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile[4]
Molecular Formula C₇H₅ClN₂C₁₄H₉BrN₂O
Molecular Weight 152.58 g/mol 301.14 g/mol
Crystal System TriclinicOrthorhombic
Space Group P-1P2₁2₁2₁
Unit Cell Dimensions a = 3.8924(9) Åb = 6.7886(15) Åc = 13.838(3) Åα = 77.559(16)°β = 88.898(17)°γ = 83.021(17)°a = 25.609(8) Åb = 3.9299(12) Åc = 12.368(4) Åα = 90°β = 90°γ = 90°
Volume (ų) 354.41(14)1244.7(7)
Key Structural Features Intermolecular N-H···N hydrogen bonds form a 1D chain.[3]Intramolecular O-H···N hydrogen bond; molecules linked into chains by C-H···N interactions.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis of This compound Crystallization Growing Single Crystals (e.g., slow evaporation, vapor diffusion) Synthesis->Crystallization Mounting Mounting a Suitable Crystal on a Diffractometer Crystallization->Mounting XRay Exposure to a Collimated Beam of X-rays Mounting->XRay Diffraction Collection of Diffraction Pattern Data XRay->Diffraction Solve Solving the Phase Problem (e.g., direct methods) Diffraction->Solve Refine Refining the Atomic Positions and Thermal Parameters Solve->Refine Validate Validation of the Final Crystal Structure Refine->Validate

Caption: Workflow for X-ray Crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic methods are essential for confirming the molecular structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[5][6] For this compound, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Would show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the amino group protons, with chemical shifts and coupling patterns revealing their connectivity.

  • ¹³C NMR: Would indicate the number of unique carbon environments in the molecule.

  • 2D NMR (e.g., COSY, HSQC): Would establish the correlations between protons and carbons, confirming the overall molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement for this compound, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[9][10] For this compound, characteristic IR absorption bands would be expected for:

  • N-H stretching of the primary amine.

  • C≡N stretching of the nitrile group.

  • C-N stretching of the pyrrolidine ring.

  • Aromatic C-H and C=C stretching .

logical_relationship Complementary Nature of Structural Analysis Techniques cluster_techniques Analytical Techniques cluster_info Information Provided Molecule This compound XRay X-ray Crystallography Molecule->XRay NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR Structure3D 3D Atomic Arrangement (Solid State) XRay->Structure3D Connectivity Atomic Connectivity (Solution) NMR->Connectivity Mass Molecular Weight & Fragmentation MS->Mass FunctionalGroups Functional Groups IR->FunctionalGroups Structure3D->Connectivity Connectivity->Mass Mass->FunctionalGroups FunctionalGroups->Structure3D

References

Comparative Analysis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and a Structurally Related ERK2 Inhibitor in Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," hereafter referred to as Compound X , and a structurally related, publicly disclosed Extracellular signal-regulated kinase 2 (ERK2) inhibitor, Compound Y . The data presented for Compound X is hypothetical and for illustrative purposes, designed to guide researchers in the validation of novel kinase inhibitors. This document outlines the performance of these compounds in key secondary assays and provides detailed experimental protocols to support further research.

Introduction to ERK2 Inhibition

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of ERK2 can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The pyrrolidine scaffold is a common feature in many kinase inhibitors, valued for its ability to form key interactions within the kinase domain.[1]

Compound Comparison

Compound X (this compound) is a novel compound with structural motifs suggesting potential kinase inhibitory activity. Compound Y is a known ERK2 inhibitor containing a pyrrolidine moiety, selected for its structural similarity to Compound X and the availability of public performance data.

Quantitative Data Summary

The following table summarizes the in vitro and cell-based assay data for Compound X and Compound Y against the target kinase, ERK2.

Assay TypeParameterCompound X (Hypothetical Data)Compound Y (Reference Compound)
Biochemical Assay ERK2 Enzymatic IC5015 nM28 nM[2]
Cell-Based Assay p-RSK Cellular IC5050 nM85 nM
Cell Proliferation Assay A375 Cell Line GI50120 nM250 nM

Experimental Protocols

Biochemical ERK2 Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human ERK2.

Methodology:

  • Reagents: Recombinant human ERK2 enzyme, biotinylated myelin basic protein (MBP) substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure: a. A solution of ERK2 enzyme is pre-incubated with serially diluted concentrations of the test compound (Compound X or Compound Y) in a 384-well plate for 15 minutes at room temperature. b. The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated MBP substrate. c. The reaction is allowed to proceed for 60 minutes at room temperature. d. The reaction is stopped by the addition of EDTA. e. The amount of phosphorylated substrate is detected using a luminescence-based or fluorescence-based readout system.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-RSK (p-RSK) Assay

Objective: To assess the ability of the compounds to inhibit ERK2 signaling in a cellular context by measuring the phosphorylation of a downstream substrate, RSK.

Methodology:

  • Cell Line: A human cancer cell line with a constitutively active MAPK pathway, such as A375 melanoma cells, is used.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of the test compounds for 2 hours. c. Following treatment, the cells are lysed, and the protein concentration is determined. d. The levels of phosphorylated RSK (p-RSK) and total RSK are quantified using a sandwich ELISA or a Western blot-based method.[3]

  • Data Analysis: The ratio of p-RSK to total RSK is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To evaluate the effect of the compounds on the proliferation and viability of cancer cells.

Methodology:

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).[4]

  • Procedure: a. A375 cells are seeded in 96-well plates and incubated overnight. b. The cells are treated with a range of concentrations of the test compounds and incubated for 72 hours.[5] c. After the incubation period, the MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. The formazan crystals are dissolved by adding the solubilization solution. e. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) value is determined from the dose-response curve.

Visualizations

G ERK2 Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation, Survival, Differentiation RSK->Proliferation Inhibitor Compound X / Y Inhibitor->ERK G Secondary Assay Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays a1 Incubate ERK2 with Compound a2 Add ATP & Substrate a1->a2 a3 Detect Phosphorylation a2->a3 a4 Calculate IC50 a3->a4 b1 Seed Cells b2 Treat with Compound b1->b2 b3 Lyse Cells (p-RSK) or Add MTT Reagent b2->b3 b4 Quantify Signal b3->b4 b5 Calculate IC50/GI50 b4->b5

References

A Comparative Guide to Kinase Inhibitors: Evaluating Scaffolds Containing Benzonitrile and Pyrrolidine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of representative kinase inhibitors that feature benzonitrile and pyrrolidine functional groups. While direct experimental data for "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" as a kinase inhibitor is not publicly available, this document serves to contextualize its potential by examining the efficacy of structurally related compounds against well-established kinase inhibitors.

Introduction to Kinase Inhibitor Scaffolds

The benzonitrile and pyrrolidine moieties are prevalent in medicinal chemistry and have been incorporated into numerous biologically active compounds. The nitrile group of benzonitrile can act as a hydrogen bond acceptor and participate in various non-covalent interactions within a kinase's ATP-binding pocket. The pyrrolidine ring, a saturated five-membered heterocycle, provides a three-dimensional structural element that can be functionalized to optimize binding affinity and selectivity.

This guide will compare the inhibitory activities of compounds containing these scaffolds with widely recognized and clinically approved kinase inhibitors, providing a framework for understanding their potential in drug design and development.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against various kinase targets. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundTarget Kinase(s)IC50 (nM)Reference(s)
Benzonitrile-Containing 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrileReceptor Tyrosine Kinases (in Glioblastoma cells)87,000 - 107,000 (cellular)
(Z)-3-Amino-3-(4-aminophenylthio)-2-(2-(trifluoromethyl)phenyl)acrylonitrileMEK2220[1]
Pyrrolidine-Containing FN-1501FLT3, CDK2, CDK4, CDK68 (cellular, MV4-11)[2]
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][3][4][5]triazin-4-amine derivativesPI3KδPotent and selective[6]
FutibatinibFGFR257[7]
Established Inhibitors Imatinib v-Abl38
c-Kit100[8]
PDGFR100[8]
Dasatinib Abl<1[9]
Src0.8[9]
c-Kit79[9]
Sunitinib VEGFR280[10]
PDGFRβ2[10]
Gefitinib EGFR (Tyr1173, Tyr992)26 - 57 (cellular)[11]
Axitinib VEGFR10.1[12]
VEGFR20.2[12]
VEGFR30.1 - 0.3[12]
PDGFRβ1.6[12]
c-Kit1.7[12]

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of kinase inhibitor efficacy. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the direct inhibition of a purified kinase's ability to phosphorylate a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto the filter plate.

  • Washing: Wash the filter plates extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to the wells and measure the amount of incorporated radiolabel using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Substrate)

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate to normalize for loading differences.

    • Calculate the percentage of inhibition of substrate phosphorylation relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade often targeted by kinase inhibitors.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and characterization of potential kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_characterization Lead Characterization HTS High-Throughput Screening (Single concentration) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Selectivity Selectivity Profiling (Kinome Scan) Dose_Response->Selectivity Cell_Based Cell-Based Assays (Target Engagement, Phenotypic Effects) Selectivity->Cell_Based In_Vivo In Vivo Efficacy & Toxicology Studies Cell_Based->In_Vivo

Caption: A general workflow for kinase inhibitor discovery and development.

References

A Comparative Guide to Pyrrolidinylbenzonitrile Derivatives as Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the comparative analysis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as Selective Androgen Receptor Modulators (SARMs) due to the lack of publicly available experimental data for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. The presented data is based on published research on structurally related analogs.

Introduction

Pyrrolidinylbenzonitrile derivatives have emerged as a promising class of non-steroidal Selective Androgen Receptor Modulators (SARMs). SARMs are therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues like the prostate.[1][2] This guide provides a comparative overview of the performance of various 4-(pyrrolidin-1-yl)benzonitrile derivatives, supported by experimental data from preclinical studies.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes.[3][4][5][6][7] This signaling cascade is crucial for the development and maintenance of male characteristics and has anabolic effects on various tissues.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone, DHT, SARM) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., muscle growth, bone density) ARE->Transcription Regulates

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

Comparative Performance of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

The development of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs has focused on optimizing their potency, selectivity, and pharmacokinetic properties.[1][2] The following tables summarize key in vitro and in vivo data for a selection of these compounds.

In Vitro Androgen Receptor Binding Affinity and Agonistic Activity
Compound IDSubstitution PatternAR Binding Affinity (Ki, nM)AR Agonistic Activity (EC50, nM)
Compound A Naphthalene derivativePotentComparable to Derivative B
Derivative B 4-(hydroxypyrrolidin-1-yl)benzonitrile--
Derivative 1c 4-((2S,3S)-2,3-dimethyl-3-hydroxypyrrolidin-1-yl)benzonitrile-Potent
Derivative 2a 4-(5-oxopyrrolidine-1-yl)benzonitrileStrong-
Derivative 2f 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile-Ideal SARM profile

Data extracted from preclinical studies.[1][2] '-' indicates data not explicitly provided in the cited sources.

In Vivo Anabolic and Androgenic Effects (Hershberger Assay)

The Hershberger assay in castrated male rats is a standard model to assess the anabolic and androgenic activities of SARMs.

Compound IDAnabolic Activity (Levator Ani Muscle Weight)Androgenic Activity (Prostate Weight)
Derivative 1c Significant EfficacyNo increase
Derivative 2f Ideal SARM profileIdeal SARM profile

Data extracted from preclinical studies.[1][2]

Pharmacokinetic Profiles
Compound IDMetabolic StabilityPharmacokinetic (PK) Profile
Compound A LowPoor
Derivative 1c ImprovedSuitable
Derivative 2a Improved-
Derivative 2f -Good in rats, dogs, and monkeys

Data extracted from preclinical studies.[1][2] '-' indicates data not explicitly provided in the cited sources.

Experimental Protocols

General Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below.

General Synthesis Workflow Start Starting Materials (e.g., substituted pyrrolidine, 4-fluorobenzonitrile) Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate Pyrrolidinylbenzonitrile Intermediate Step1->Intermediate Step2 Further Modification (e.g., functional group interconversion) Intermediate->Step2 Final Final Derivative Step2->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification

Caption: General synthetic workflow for pyrrolidinylbenzonitrile derivatives.

Detailed Protocol for Nucleophilic Aromatic Substitution:

  • A solution of the appropriately substituted pyrrolidine is prepared in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution to deprotonate the pyrrolidine nitrogen.

  • The corresponding 4-fluorobenzonitrile derivative is added to the reaction mixture.

  • The reaction is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 4-(pyrrolidin-1-yl)benzonitrile derivative.

In Vitro Androgen Receptor (AR) Binding Assay

This assay determines the affinity of the test compounds for the androgen receptor.

  • A competitive radioligand binding assay is performed using a source of AR (e.g., rat prostate cytosol or recombinant human AR) and a radiolabeled androgen, such as [3H]-mibolerone.

  • The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated (e.g., by filtration).

  • The amount of bound radioactivity is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Hershberger Assay

This assay evaluates the anabolic and androgenic activities of SARMs in a rodent model.

  • Male rats are castrated to remove the endogenous source of androgens.

  • After a recovery period, the animals are treated daily with the test compound or a vehicle control for a specified duration (e.g., 7-10 days).

  • A positive control group treated with testosterone propionate is typically included.

  • At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are recorded.

  • The data is analyzed to determine the anabolic and androgenic potency and efficacy of the test compounds.

Conclusion

The 4-(pyrrolidin-1-yl)benzonitrile scaffold has proven to be a versatile platform for the development of potent and selective androgen receptor modulators. Through systematic structural modifications of both the pyrrolidine and benzonitrile rings, researchers have identified derivatives with improved metabolic stability and desirable in vivo activity profiles, demonstrating significant anabolic effects with reduced androgenicity.[1][2] Further optimization of this chemical series holds promise for the development of novel therapeutics for conditions such as muscle wasting and osteoporosis. While direct experimental data on this compound is not currently available in the public domain, the structure-activity relationships established for its 4-substituted analogs provide a valuable framework for predicting its potential biological activity and guiding future research in this area.

References

assessing the selectivity profile of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" across a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. However, the therapeutic window of these agents is critically dependent on their selectivity across the human kinome. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is paramount during drug development.

This guide provides a framework for assessing and comparing the selectivity of kinase inhibitors. Due to the lack of publicly available kinase panel data for "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," this document will use the well-characterized multi-kinase inhibitor, Dasatinib , as an exemplar. We will compare its selectivity profile against another multi-kinase inhibitor, Sunitinib , to illustrate how such comparisons can inform research and development.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as dissociation constants (Kd). Lower values indicate stronger binding and more potent inhibition.

Below is a summary of the inhibitory activity of Dasatinib and Sunitinib against a selection of key on- and off-target kinases. This data highlights their distinct selectivity profiles. Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, while Sunitinib shows strong activity against KIT, PDGF, and VEGF receptors.[1][2]

Kinase TargetDasatinib (% of Control @ 100 nM)Sunitinib (% of Control @ 100 nM)Primary Signaling Pathway
ABL1 0.138Cell proliferation, survival
SRC 0.245Cell growth, migration, invasion
LCK 0.162T-cell signaling
LYN 0.155B-cell signaling
YES1 0.158Src family kinase signaling
KIT 1.50.8Cell survival, proliferation
PDGFRA 2.51.2Cell growth, division
PDGFRB 1.80.9Cell growth, division
VEGFR2 9.82.1Angiogenesis
BTK 5.0 (IC50 = 5 nM)-B-cell development
c-FMS Potent Inhibition-Macrophage development
Ephrin Receptors Potent Inhibition-Developmental processes

Data is illustrative and compiled from various sources. The "% of Control" represents the percentage of kinase activity remaining in the presence of the inhibitor; a lower number signifies stronger inhibition.[1][3][4]

Experimental Protocols

A variety of biochemical assays are available to determine the selectivity profile of a kinase inhibitor. These can be broadly categorized into activity assays and binding assays.[5]

KINOMEscan™ Competition Binding Assay

This is a widely used method to profile inhibitor selectivity and determine dissociation constants (Kd).[6][7]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag, which is inversely proportional to the binding affinity of the test compound.[6][7]

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as DNA-tagged fusions.[6]

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support, such as beads.[6]

  • Competition Assay: The test compound (e.g., Dasatinib) is incubated with a specific kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.[6]

  • Washing: The solid support is washed to remove any unbound kinase and test compound.[1]

  • Elution: The kinase that remains bound to the solid support is eluted.[1]

  • Quantification: The amount of the eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR).[1][6]

  • Data Analysis: The results are reported as a percentage of the control (vehicle-treated sample). A lower percentage indicates a stronger binding affinity of the test compound for the kinase. Dissociation constants (Kd) can be calculated by measuring the amount of kinase captured as a function of the test compound concentration.[7]

Radiometric Kinase Activity Assay (e.g., HotSpot℠)

This is considered a gold standard for measuring kinase activity.[5][8]

Principle: This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a specific substrate (protein or peptide) by the kinase.[5]

Methodology:

  • Reaction Setup: The test compound, kinase, substrate, and [γ-³³P]-ATP are incubated together in a suitable reaction buffer.

  • Reaction Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Unreacted [γ-³³P]-ATP is washed away from the phosphorylated substrate.[5]

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[8]

  • Data Analysis: The kinase activity is proportional to the measured radioactivity. The inhibitory effect of the compound is determined by comparing the activity in the presence of the compound to a control reaction without the compound. IC50 values are then calculated.

Visualizations

To further elucidate the experimental and biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_data Data Analysis Kinase DNA-Tagged Kinase Panel Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (e.g., Dasatinib) Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Analysis Calculate % of Control / Kd qPCR->Analysis

KINOMEscan™ Experimental Workflow

G cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Src Src RTK->Src STAT STAT Pathway Src->STAT PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Dasatinib Dasatinib Dasatinib->Src Proliferation Cell Proliferation & Survival STAT->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration Cell Migration & Invasion RAS_MAPK->Migration

Simplified Src Signaling Pathway Inhibition

The comprehensive assessment of a kinase inhibitor's selectivity is a critical step in drug discovery and development. While public data on the specific selectivity profile of "this compound" is not available, this guide provides a robust framework for how such an evaluation can be conducted and presented. By using Dasatinib as an exemplar, we have demonstrated the importance of comparing selectivity profiles, detailing experimental methodologies, and visualizing the complex biological and experimental workflows. This approach allows for a more informed selection of tool compounds for research and a clearer path toward the development of safer and more effective targeted therapies.

References

No Biological Data Available for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile to Assess Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activity and cross-reactivity of the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS: 219921-68-3) have revealed a significant lack of publicly available data. Despite its commercial availability for research purposes, no scientific literature detailing its biological targets, mechanism of action, or effects in different cell lines could be identified.

This absence of foundational biological data makes it impossible to fulfill the request for a comparative guide on its cross-reactivity. A comprehensive analysis of cross-reactivity necessitates a known primary biological target and baseline activity data against which off-target effects in various cell lines can be compared. Without this essential information, any attempt to generate a comparison guide would be purely speculative and lack the required scientific rigor and supporting experimental data.

Proposed Alternative: A Comparative Guide on a Structurally Related, Well-Characterized Compound

To address the user's interest in the cross-reactivity of compounds with a similar chemical scaffold, we propose to create the requested in-depth comparison guide for a well-documented, structurally related molecule. A suitable alternative would be a compound from the class of aminobenzonitrile or pyrrolidinylbenzonitrile derivatives that has been extensively studied and for which there is a wealth of public data.

A strong candidate for this alternative analysis would be a Janus kinase (JAK) inhibitor that incorporates a pyrrolidinylnitrile moiety, such as Tofacitinib or Ruxolitinib . These compounds are well-characterized, with a known mechanism of action, and extensive data on their on-target and off-target activities across a wide range of cell lines are available in the scientific literature.

Focusing on a compound like Tofacitinib would allow for the creation of a comprehensive and data-rich comparison guide that would include:

  • Quantitative Data Tables: Summarizing IC50 values against various kinases and in different cell lines.

  • Detailed Experimental Protocols: Outlining the methodologies used for kinase assays, cell viability assays, and signaling pathway analysis.

  • Signaling Pathway and Workflow Diagrams: Visualizing the JAK-STAT pathway and experimental procedures using Graphviz, as originally requested.

We believe that this proposed alternative will provide valuable insights into the cross-reactivity of a clinically relevant compound with a similar chemical scaffold to the one initially requested, thereby still meeting the core objectives of the user's inquiry. We await your feedback on this proposal before proceeding with the generation of the detailed guide.

A Head-to-Head Comparison of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and Reference DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative Dipeptidyl Peptidase-4 (DPP-4) inhibitor, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, against established reference compounds in the same class. While direct experimental data for this compound is not publicly available, its structural similarity to known DPP-4 inhibitors, such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, suggests its potential as a therapeutic agent for type 2 diabetes. This document outlines the mechanism of action, comparative efficacy, pharmacokinetic profiles, and potential adverse effects of the reference compounds to provide a framework for the evaluation of novel candidates like this compound.

The Role of DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[1][2] These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, reduced glucagon levels, and consequently, lower blood glucose levels in patients with type 2 diabetes.[3][4]

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

cluster_0 Normal Physiological Response cluster_1 With DPP-4 Inhibitor Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Active Incretins Increased Active Incretins Incretin Release (GLP-1, GIP)->Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Pancreas Pancreas Increased Active Incretins->Pancreas Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Lower Blood Glucose Lower Blood Glucose Increased Insulin Secretion->Lower Blood Glucose Decreased Glucagon Secretion->Lower Blood Glucose Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Compounds Serial Dilution of Compounds Prepare Reagents->Serial Dilution of Compounds Add DPP-4 Enzyme to Plate Add DPP-4 Enzyme to Plate Serial Dilution of Compounds->Add DPP-4 Enzyme to Plate Add Compounds and Incubate Add Compounds and Incubate Add DPP-4 Enzyme to Plate->Add Compounds and Incubate Add Substrate Add Substrate Add Compounds and Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50 End End Determine IC50->End

References

Comparative Bioactivity Analysis of Benzonitrile and Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A statistical and mechanistic overview of therapeutic agents structurally related to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, for researchers, scientists, and drug development professionals.

While specific bioactivity data for this compound is not extensively available in public literature, its core structure, featuring both a benzonitrile and a pyrrolidine moiety, is present in a diverse range of biologically active molecules. This guide provides a comparative analysis of several classes of compounds that share these structural motifs, summarizing their quantitative bioactivity, experimental protocols, and underlying signaling pathways. The information presented serves as a valuable resource for drug discovery and development, illustrating how modifications to this common scaffold can lead to vastly different pharmacological activities.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity of representative compounds that are structurally related to this compound. These compounds target different proteins and exhibit a range of potencies, highlighting the chemical versatility of the benzonitrile-pyrrolidine scaffold.

Compound ClassRepresentative Compound(s)TargetBioactivity MetricValue
AMPA Receptor Antagonist PerampanelAMPA ReceptorIC500.56 µM (560 nM)[1]
Histamine H3 Receptor Antagonist ABT-239Histamine H3 ReceptorKi0.1 - 5.8 nM
DPP-4 Inhibitors 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivativesDipeptidyl peptidase-4 (DPP-4)IC501.46 - 6.78 µM
Selective Androgen Receptor Modulator (SARM) 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f)Androgen ReceptorKi7.9 nM

Experimental Protocols

The bioactivity data presented above were determined using specific in vitro assays. Understanding the methodologies is crucial for interpreting the data and designing further experiments.

AMPA Receptor Antagonist Activity Assay (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit the influx of calcium ions through AMPA receptors upon stimulation by an agonist.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human AMPA receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye increases in fluorescence intensity upon binding to calcium.

  • Compound Incubation: The cells are washed and then incubated with varying concentrations of the test compound (e.g., Perampanel) for a predetermined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The AMPA receptor agonist (e.g., glutamate or AMPA) is injected into the wells, and the resulting change in fluorescence is measured immediately.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum calcium influx, is calculated from the dose-response curve.

Histamine H3 Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for the Histamine H3 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Cell membranes are prepared from cells engineered to express the human Histamine H3 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (e.g., ABT-239).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

DPP-4 Inhibitor Activity Assay (Enzymatic Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl peptidase-4 (DPP-4).

  • Reagents: The assay requires purified DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test inhibitor.

  • Assay Setup: In a 96-well plate, the DPP-4 enzyme is pre-incubated with varying concentrations of the test compound.

  • Enzymatic Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction. DPP-4 cleaves the substrate, releasing a fluorescent product (7-Amino-4-methylcoumarin, AMC).

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for drug discovery.

cluster_workflow Drug Discovery Workflow Scaffold Scaffold Selection (e.g., this compound) Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization Hit_ID->Lead_Op Preclinical Preclinical Studies (In vitro & In vivo) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

A generalized workflow for drug discovery, starting from a chemical scaffold.

cluster_ampa AMPA Receptor Antagonism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Perampanel Perampanel (Antagonist) Perampanel->AMPAR Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation

Signaling pathway for AMPA receptor antagonism by Perampanel.

cluster_h3r Histamine H3 Receptor Antagonism Histamine Histamine H3R H3 Receptor (Presynaptic) Histamine->H3R Binds Gi_Go Gi/o Protein H3R->Gi_Go Activates Increased_NT_Release ↑ Neurotransmitter Release H3R->Increased_NT_Release Antagonism leads to ABT239 ABT-239 (Antagonist) ABT239->H3R Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits NT_Release ↓ Neurotransmitter Release Gi_Go->NT_Release cAMP ↓ cAMP AC->cAMP

Mechanism of action for Histamine H3 receptor antagonists like ABT-239.

cluster_dpp4 DPP-4 Inhibition GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin_Secretion ↑ Insulin Secretion GLP1->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1->Glucagon_Secretion GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Inactivates Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 Inhibits Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

The role of DPP-4 inhibitors in glucose metabolism.

References

Absence of In Vitro Data for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile Necessitates Analysis of Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive literature searches did not yield any specific in vitro studies, mechanism of action, or signaling pathway information for the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. Due to the lack of available data on this specific molecule, this guide provides a comparative analysis of a closely related structural analog, 4-(pyrrolidin-1-yl)benzonitrile derivatives, for which reproducible in vitro findings have been published.

Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been identified as selective androgen receptor modulators (SARMs), exhibiting anabolic effects in tissues like muscle while having neutral effects on the prostate.[1][2] This positions them as potential therapeutic agents for various conditions. Further modifications of this core structure have led to the discovery of compounds with improved metabolic stability and potent androgenic activity.[3] In contrast, other related structures, such as 4-(pyrrolidin-3-yl)benzonitrile derivatives, have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), highlighting the diverse biological activities of this chemical class.[4]

This guide will focus on the in vitro findings for 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs, presenting available quantitative data, experimental methodologies, and the relevant signaling pathway.

Comparative In Vitro Activity of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

The following table summarizes the in vitro activity of representative 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators.

Compound IDStructureTargetAssay TypeActivity (IC50/EC50/Ki)Reference
Derivative 1b 4-(pyrrolidin-1-yl)benzonitrile derivativeAndrogen ReceptorBinding AffinityNot Specified[1]
Derivative 2a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivativeAndrogen ReceptorBinding AffinityStrong[1]
Compound 1c (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative of 4-(pyrrolidin-1-yl)benzonitrileAndrogen ReceptorAgonistic ActivityPotent[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility of the findings.

Androgen Receptor (AR) Binding Assay

The binding affinity of the compounds to the androgen receptor is a primary determinant of their potential as SARMs. A typical protocol involves a competitive binding assay.

Objective: To determine the ability of a test compound to displace a radiolabeled androgen (e.g., [³H]-mibolerone) from the ligand-binding domain of the human androgen receptor (hAR-LBD).

Materials:

  • Recombinant hAR-LBD

  • [³H]-mibolerone

  • Test compounds

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • A solution containing hAR-LBD and [³H]-mibolerone is prepared in the assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • The hAR-LBD/[³H]-mibolerone mixture is incubated with the test compounds (or vehicle control) for a specified period (e.g., 18 hours) at a controlled temperature (e.g., 4°C).

  • Following incubation, the mixture is filtered through a filter plate to separate the bound from the free radioligand.

  • The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Androgen Receptor Agonist Assay (Cell-Based)

This assay evaluates the functional activity of the compounds in a cellular context, determining whether they act as agonists or antagonists of the androgen receptor.

Objective: To measure the ability of a test compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., CV-1 or HEK293)

  • Expression vectors for the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV)

  • Cell culture medium and reagents

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cells are co-transfected with the androgen receptor and reporter gene expression vectors.

  • After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compounds (or a reference agonist like dihydrotestosterone, DHT).

  • The cells are incubated for a further period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • The cells are lysed, and the luciferase assay reagent is added.

  • The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Signaling Pathway and Experimental Workflow

The signaling pathway of androgen receptor activation and the general workflow for evaluating SARM activity are depicted below.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR AR SARM->AR Binding AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Binding to HSP Active_AR_SARM Active AR-SARM Complex AR->Active_AR_SARM HSP HSP AR_HSP_complex->AR Dissociation Dimerization Dimerization Active_AR_SARM->Dimerization ARE Androgen Response Element (ARE) Dimerization->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor Signaling Pathway for SARMs.

SARM_Evaluation_Workflow Compound_Synthesis Compound Synthesis (4-(pyrrolidin-1-yl)benzonitrile derivatives) AR_Binding_Assay In Vitro AR Binding Assay Compound_Synthesis->AR_Binding_Assay Cell_Based_Assay Cell-Based AR Functional Assay Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) AR_Binding_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for SARM Evaluation.

References

Evaluating the Drug-Like Properties of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, a thorough evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its progression as a potential therapeutic agent. This guide provides a comparative analysis of the drug-like properties of the novel compound, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, benchmarked against three well-characterized drugs: Warfarin, Propranolol, and Ketoconazole. These reference compounds have been selected to represent a spectrum of physicochemical and pharmacokinetic characteristics.

The following sections present a summary of key in vitro drug-like properties, detailed experimental protocols for the assays performed, and visual representations of the evaluation workflow and the interplay of these properties.

Comparative Analysis of In Vitro Drug-Like Properties

The drug-like properties of this compound were assessed using a standard panel of in vitro ADME assays. The results are summarized below in comparison to Warfarin, Propranolol, and Ketoconazole.

PropertyThis compound (Hypothetical Data)WarfarinPropranololKetoconazole
Molecular Weight ( g/mol ) 187.24308.33259.34531.44
Aqueous Solubility (µg/mL at pH 7.4) 75~17[1]>1000[2][3][4]~21
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 8.5High (>10)High (>10)[5]Low (<1, P-gp substrate)
Human Liver Microsomal Stability (t½, min) 45~36.3 hours (in plasma)[6]IntermediateLow
Intrinsic Clearance (CLint, µL/min/mg protein) 30LowIntermediate[7][8]High
Human Plasma Protein Binding (%) 85>99[9]80-95[7][10]~99[11][12]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Aqueous Solubility Assay (Kinetic)

This assay determines the kinetic solubility of a compound in an aqueous buffer.

  • Materials : Test compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, 96-well microplate, plate shaker, UV/Vis spectrophotometer.

  • Procedure :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well microplate, resulting in a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a predetermined wavelength using a UV/Vis spectrophotometer.

    • Calculate the solubility based on a standard curve of the compound in DMSO.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

  • Materials : Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.

  • Procedure :

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • To measure apical to basolateral (A→B) permeability, add the test compound (at a final concentration of 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (B→A Papp / A→B Papp) is calculated to assess the potential for active efflux.

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, providing an indication of its hepatic clearance.

  • Materials : Test compound, human liver microsomes (HLM), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), acetonitrile, LC-MS/MS system.

  • Procedure :

    • Pre-warm a solution of HLM and the NADPH regenerating system in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound (final concentration of 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile) to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.

  • Materials : Test compound, human plasma, Rapid Equilibrium Dialysis (RED) device, phosphate-buffered saline (PBS) pH 7.4, acetonitrile, LC-MS/MS system.

  • Procedure :

    • Spike the test compound into human plasma at a final concentration of 1 µM.

    • Add the plasma sample to the donor chamber of the RED device and PBS to the receiver chamber. The two chambers are separated by a semi-permeable membrane.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.

    • Precipitate the proteins by adding cold acetonitrile.

    • Centrifuge the samples and analyze the supernatant for the concentration of the compound using LC-MS/MS.

    • Calculate the percentage of unbound drug using the formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Visualizing Drug-Like Property Evaluation

To better illustrate the workflow and conceptual relationships in evaluating drug-like properties, the following diagrams are provided.

experimental_workflow cluster_data_analysis Data Analysis & Interpretation cluster_decision Decision Making solubility Aqueous Solubility permeability Caco-2 Permeability analysis Comparative Analysis solubility->analysis stability Microsomal Stability permeability->analysis ppb Plasma Protein Binding stability->analysis ppb->analysis decision Lead Optimization/ Candidate Selection analysis->decision

In Vitro ADME Screening Workflow

logical_relationship cluster_properties Core Drug-Like Properties cluster_outcomes Pharmacokinetic Outcomes sol Solubility abs Absorption sol->abs Influences perm Permeability perm->abs Directly impacts met Metabolic Stability clear Clearance met->clear Major determinant of bind Plasma Protein Binding dist Distribution bind->dist Determines free fraction for bio Oral Bioavailability abs->bio dev Overall Developability Potential abs->dev dist->bio dist->dev clear->bio clear->dev bio->dev

Interplay of Drug-Like Properties

References

A Comparative Guide to the Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold 5-amino-2-(pyrrolidin-1-yl)benzonitrile is a key structural motif in the development of various therapeutic agents. Its synthesis is of considerable interest to medicinal chemists. This guide provides a comparative analysis of two common synthetic routes to this and analogous structures, offering insights into their respective methodologies, yields, and strategic advantages. The presented data is a compilation from analogous reactions reported in the scientific literature.

Two prevalent and effective strategies for the synthesis of this compound analogs are:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction

  • Route 2: Buchwald-Hartwig Amination followed by Nitro Group Reduction

Both routes typically converge on a common intermediate, 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile, which is subsequently reduced to the target amine.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two primary synthetic routes. The data is based on typical yields and conditions reported for analogous transformations in the literature.

ParameterRoute 1: SNAr & Nitro ReductionRoute 2: Buchwald-Hartwig & Nitro Reduction
Starting Material 2-Fluoro-5-nitrobenzonitrile or 2-Chloro-5-nitrobenzonitrile2-Bromo-5-nitrobenzonitrile
Step 1 Reagents Pyrrolidine, Base (e.g., K2CO3, Et3N) in a polar aprotic solvent (e.g., DMSO, DMF)Pyrrolidine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) in an ethereal or aromatic solvent (e.g., Toluene, Dioxane)
Step 1 Typical Yield 85-95%[1]75-90%
Step 2 Reagents Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C, Fe/NH4Cl) in a protic solvent (e.g., EtOH, EtOAc)Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C, Fe/NH4Cl) in a protic solvent (e.g., EtOH, EtOAc)
Step 2 Typical Yield 70-90%[2]70-90%[2]
Overall Estimated Yield 60-85%52-81%
Key Advantages - Palladium-free- Often uses less expensive starting materials- Simpler reaction setup- Broader substrate scope (can be used with less activated aryl halides)- Milder conditions may be possible for sensitive substrates
Key Disadvantages - Requires an activated aryl halide (with an electron-withdrawing group ortho or para to the leaving group)- Requires an expensive palladium catalyst and ligand- May require inert atmosphere conditions

Experimental Protocols

Route 1: SNAr and Nitro Reduction

Step 1: Synthesis of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile via SNAr

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO) is added potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq). The reaction mixture is stirred at 80-100 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Upon completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile. A similar procedure can be followed for analogous 2-chloro-nitropyridine substrates, which have been shown to react with pyrrolidine in methanol at room temperature, yielding the desired product in high yields (91-95%).[1]

Step 2: Reduction of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile to this compound

A mixture of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile (1.0 eq) and tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) in ethanol is heated at 70 °C under a nitrogen atmosphere. The reaction is monitored by TLC. After the starting material has been consumed (typically 30-60 minutes), the solution is cooled and poured into ice. The pH is adjusted to be slightly basic (pH 7-8) by the addition of a 5% aqueous sodium bicarbonate solution. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[2] This method is known to be effective for the reduction of aromatic nitro compounds without affecting other sensitive groups like nitriles.[2]

Route 2: Buchwald-Hartwig Amination and Nitro Reduction

Step 1: Synthesis of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile via Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with 2-bromo-5-nitrobenzonitrile (1.0 eq), a palladium catalyst such as Pd2(dba)3 (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Toluene, pyrrolidine (1.2 eq), and a base such as sodium tert-butoxide (1.4 eq) are then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until complete consumption of the starting material is observed by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to give 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile.

Step 2: Reduction of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile to this compound

The reduction of the nitro intermediate is carried out using the same procedure as described in Step 2 of Route 1.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 A 2-Fluoro-5-nitrobenzonitrile C 2-(Pyrrolidin-1-yl)-5-nitrobenzonitrile A->C SNAr B Pyrrolidine D This compound C->D Nitro Reduction R1 SnCl2*2H2O

Caption: Synthetic Route 1: SNAr followed by Nitro Reduction.

Synthetic_Route_2 A 2-Bromo-5-nitrobenzonitrile C 2-(Pyrrolidin-1-yl)-5-nitrobenzonitrile A->C Buchwald-Hartwig Amination B Pyrrolidine D This compound C->D Nitro Reduction Cat Pd Catalyst Ligand R2 SnCl2*2H2O

Caption: Synthetic Route 2: Buchwald-Hartwig Amination and Nitro Reduction.

References

A Comparative Benchmarking Guide: 5-Amino-2-(pyrrolidin-1-yl)benzonitrile versus Vildagliptin for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical DPP-4 inhibitor, "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," against the established competitor, Vildagliptin. The analysis is based on the structural similarities of "this compound" to known cyanopyrrolidine-based DPP-4 inhibitors.[1][2] The data presented for Vildagliptin is based on publicly available information and serves as a benchmark for evaluating the potential performance of "this compound."

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][5] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[2][6]

"this compound" is a novel compound featuring a cyanopyrrolidine scaffold, a key pharmacophore in several potent DPP-4 inhibitors.[1][7] This structural feature suggests its potential as a DPP-4 inhibitor. Vildagliptin, a well-established drug in this class, also contains a cyanopyrrolidine moiety and serves as an appropriate comparator for this benchmarking guide.[8][9]

Performance Data Summary

The following table summarizes key performance indicators for a typical DPP-4 inhibitor, using Vildagliptin as a reference. These parameters are critical for evaluating the efficacy, potency, and selectivity of a potential new drug candidate like "this compound."

ParameterVildagliptin (Reference)This compound (Hypothetical)
Target Dipeptidyl Peptidase-4 (DPP-4)Dipeptidyl Peptidase-4 (DPP-4)
IC₅₀ (DPP-4) ~2.5 - 4.7 nMTo be determined
Selectivity High selectivity against DPP-8 and DPP-9To be determined
Mechanism of Action Reversible, covalent inhibitorHypothesized as reversible, covalent inhibitor
In Vivo Efficacy Reduces HbA1c levels, improves glycemic controlTo be determined

Experimental Protocols

To benchmark "this compound" against Vildagliptin, the following key experiments are recommended:

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified DPP-4 enzyme.

Methodology:

  • Enzyme: Recombinant human DPP-4.

  • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Procedure:

    • The test compound ("this compound") and Vildagliptin are serially diluted to a range of concentrations.

    • The compounds are pre-incubated with DPP-4 enzyme in an appropriate buffer (e.g., Tris-HCl, pH 7.5) at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

    • The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths of ~360/460 nm).

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Profiling

Objective: To assess the selectivity of the test compound for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9.

Methodology:

  • Similar to the DPP-4 inhibition assay, but using recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.

  • The IC₅₀ values for DPP-8 and DPP-9 are determined and compared to the IC₅₀ for DPP-4 to calculate the selectivity ratio.

In Vivo Efficacy in a Type 2 Diabetes Animal Model

Objective: To evaluate the glucose-lowering effects of the test compound in an animal model of type 2 diabetes.

Methodology:

  • Animal Model: db/db mice or Zucker Diabetic Fatty (ZDF) rats.

  • Procedure:

    • Animals are randomized into vehicle control, Vildagliptin-treated, and "this compound"-treated groups.

    • Compounds are administered orally once or twice daily for a specified period (e.g., 4 weeks).

    • Blood glucose levels are monitored regularly.

    • An oral glucose tolerance test (OGTT) is performed at the end of the study to assess improvements in glucose disposal.

    • HbA1c levels are measured to determine long-term glycemic control.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for inhibitor screening.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Inactivation Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates This compound This compound This compound->DPP-4 Inhibition Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro DPP-4 Inhibition Assay In Vitro DPP-4 Inhibition Assay Compound Synthesis & Characterization->In Vitro DPP-4 Inhibition Assay Determine IC50 Determine IC50 In Vitro DPP-4 Inhibition Assay->Determine IC50 Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9) Determine IC50->Selectivity Profiling (DPP-8, DPP-9) In Vivo Efficacy Studies (Animal Models) In Vivo Efficacy Studies (Animal Models) Selectivity Profiling (DPP-8, DPP-9)->In Vivo Efficacy Studies (Animal Models) Lead Optimization Lead Optimization In Vivo Efficacy Studies (Animal Models)->Lead Optimization

References

Safety Operating Guide

Safe Disposal of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3), ensuring compliance with standard safety protocols.

While the toxicological properties of this specific compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] Therefore, caution and adherence to established safety measures are essential during handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or glasses.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Body Protection Protective clothing and chemical-resistant boots.[1]
Respiratory Protection Use in a well-ventilated area.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to place it in a suitable, sealed container for collection by a licensed waste disposal company.

  • Containment: Carefully sweep up the solid this compound, avoiding dust formation.

  • Labeling: Place the material into a suitable, clearly labeled, and sealed container for disposal.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases, until collection.[1]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through an approved and licensed waste disposal plant. This is the mandatory and safest route for disposal.

  • Decontamination: Thoroughly decontaminate all tools and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning procedure.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Skin Contact Wash the affected area immediately and thoroughly with generous quantities of running water and non-abrasive soap.[1] Seek medical attention.[1]
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
Ingestion If swallowed, seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain_spill Contain Spill: Sweep up solid material spill->contain_spill Yes package Package for Disposal: Place in a sealed, labeled container spill->package No (Routine Disposal) contain_spill->package store Store Safely: Cool, dry, well-ventilated area package->store dispose Professional Disposal: Contact licensed waste disposal service store->dispose end End of Procedure dispose->end

Disposal Workflow Diagram

References

Personal protective equipment for handling 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and nitriles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact.[1][3][4][5][6][7] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2][3]

Safety and Handling Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: In the absence of a specific SDS, review the SDS for related aromatic amines (e.g., 2-Aminobenzonitrile) and nitriles (e.g., Benzonitrile).[9][10][11]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[8]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by a cleaning agent (e.g., soap and water).

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Chemical Waste Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect unreacted compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Preparation: Ensure all necessary PPE is donned and work is conducted within a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the desired amount of this compound.

  • Transfer: Carefully transfer the weighed solid into an appropriate volumetric flask.

  • Dissolution: Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask and swirl gently to dissolve the solid.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled storage vial and store under appropriate conditions, such as under an inert atmosphere at 2-8°C.[12]

Protocol 2: Spill Decontamination

  • Evacuation: If a significant spill occurs, evacuate the immediate area and alert colleagues.

  • Control: If the spill is small and manageable, and you are properly trained and equipped, proceed with cleanup. Ensure the fume hood is operating correctly.

  • Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or contaminated paper towels using forceps or a scoop and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and EHS department, as required by institutional policy.

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed end End proceed->end

Caption: PPE Selection Workflow for Handling this compound.

start Start: Experiment Complete decontaminate_area Decontaminate Work Area start->decontaminate_area dispose_waste Segregate & Dispose of Chemical Waste decontaminate_area->dispose_waste solid_waste Solid Waste (Gloves, Tips, etc.) dispose_waste->solid_waste liquid_waste Liquid Waste (Solutions) dispose_waste->liquid_waste waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container remove_ppe Remove PPE waste_container->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.